3-Bromo-5-chloro-2-hydroxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVJZRBMDESEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369420 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137628-16-1 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-chloro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-5-chloro-2-hydroxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physical and chemical characteristics, including its tautomeric nature, and provides insights into its synthesis and reactivity, particularly in cross-coupling reactions.
Core Chemical Properties
This compound is a multifaceted molecule whose utility as a synthetic intermediate stems from the reactivity of its constituent functional groups. The pyridine ring, substituted with two different halogens and a hydroxyl group, offers multiple sites for chemical modification.
Tautomerism: A Key Consideration
A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, it coexists with 3-Bromo-5-chloro-2(1H)-pyridone. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. While the hydroxypyridine form possesses aromatic character, the pyridone tautomer benefits from the stability of the amide-like functionality.[1][2][3][4] For the purpose of this guide, both tautomers will be considered.
Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.
Quantitative Data Summary
The following tables summarize the key physical and spectroscopic properties of this compound and its isomer, 5-Bromo-3-chloro-2-hydroxypyridine, for which more experimental data is readily available.
Table 1: Physical Properties
| Property | This compound | 5-Bromo-3-chloro-2-hydroxypyridine |
| Molecular Formula | C₅H₃BrClNO | C₅H₃BrClNO |
| Molecular Weight | 208.44 g/mol | 208.44 g/mol [5] |
| Appearance | Yellow solid | Solid[5] |
| Melting Point | Data not available | 199-202 °C[5] |
| Boiling Point | Data not available | Data not available |
| Solubility | Slightly soluble in water; Soluble in chloroform and ethyl acetate.[6] | Data not available |
Table 2: Spectroscopic Data (Predicted/Estimated)
| Parameter | This compound Tautomer | Predicted Chemical Shift (ppm) |
| ¹H NMR | Hydroxypyridine | H-4: ~7.8 ppm, H-6: ~8.1 ppm |
| Pyridone | H-4: ~7.5 ppm, H-6: ~7.9 ppm, N-H: broad signal | |
| ¹³C NMR | Hydroxypyridine | C-2: ~160 ppm, C-3: ~110 ppm, C-4: ~140 ppm, C-5: ~125 ppm, C-6: ~145 ppm |
| Pyridone | C-2 (C=O): ~175 ppm, C-3: ~115 ppm, C-4: ~135 ppm, C-5: ~120 ppm, C-6: ~140 ppm |
Note: The predicted NMR chemical shifts are estimations based on known values for similar substituted pyridines and pyridones and are subject to variation based on solvent and other experimental conditions.[6][7][8][9][10][11][12]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the diazotization of a corresponding aminopyridine precursor. The following is a generalized protocol based on established methods for the synthesis of related halopyridines.[13]
Materials:
-
2-Amino-3-bromo-5-chloropyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Amino-3-bromo-5-chloropyridine in a solution of hydrobromic acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully neutralize the reaction with a solution of sodium hydroxide.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Bromo-3-chloro-2-hydroxypyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. compoundchem.com [compoundchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for 3-bromo-5-chloro-2-hydroxypyridine, a valuable halogenated pyridine derivative utilized as a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the viable synthetic pathways, complete with step-by-step experimental procedures and a quantitative summary of the reactions involved.
Introduction
This compound, existing in equilibrium with its tautomeric form 3-bromo-5-chloro-2(1H)-pyridone, is a crucial building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and hydroxyl substituents on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This versatility makes it a sought-after precursor in the synthesis of a wide range of biologically active compounds. This guide outlines a robust two-step synthetic sequence to obtain this target molecule, commencing from the readily available starting material, 2-aminopyridine.
Overall Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the regioselective halogenation of 2-aminopyridine to produce the key intermediate, 2-amino-3-bromo-5-chloropyridine. The subsequent step is a diazotization of this intermediate, followed by hydrolysis to yield the final product.
An In-Depth Technical Guide to 3-Bromo-5-chloro-2-hydroxypyridine (CAS: 137628-16-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-2-hydroxypyridine is a halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and a hydroxyl group on the pyridine ring, provides multiple reactive sites for further chemical modifications. This makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research, particularly in the development of novel therapeutic agents and pesticides. The presence of the pyridinone tautomer allows for its use as a scaffold in the design of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 137628-16-1 | |
| Molecular Formula | C₅H₃BrClNO | |
| Molecular Weight | 208.44 g/mol | |
| Appearance | Yellow solid | |
| Purity | ≥95% (by NMR) | |
| Solubility | Soluble in various organic solvents. | |
| Storage | Store at 0-8°C. |
Synthesis
A plausible synthetic route is outlined below:
Caption: Plausible synthetic route to this compound.
Experimental Protocol: General Procedure for Diazotization of 2-Aminopyridines
The following is a generalized experimental protocol that can be adapted for the synthesis of this compound from 2-amino-3-bromo-5-chloropyridine.[1]
Materials:
-
2-amino-3-bromo-5-chloropyridine
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Water
-
Ice
Procedure:
-
A solution of 2-amino-3-bromo-5-chloropyridine is prepared in aqueous sulfuric acid and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the diazonium salt.
-
The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.
-
The product, this compound, is then isolated by filtration, washed with cold water, and dried.
Note: This is a generalized procedure and would require optimization for specific substrates and scales.
Reactivity and Applications in Organic Synthesis
The chemical structure of this compound offers several avenues for further functionalization, making it a versatile intermediate in organic synthesis.
Cross-Coupling Reactions
The bromine atom at the 3-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse molecular scaffolds.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving a bromo-pyridyl substrate.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Bioactive Molecules
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. The pyridinone core is a known scaffold for various kinase inhibitors.
Biological Significance and Signaling Pathways
While this compound itself is primarily an intermediate, its derivatives have shown significant biological activity. The pyridinone scaffold is a key feature in a number of inhibitors of the p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in regulating inflammatory responses.
The p38 MAP kinase is activated by various cellular stresses and inflammatory cytokines. Once activated, it phosphorylates downstream target proteins, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibitors based on the pyridinone scaffold can block the activity of p38 MAP kinase, thereby attenuating the inflammatory cascade.
The diagram below illustrates the central role of p38 MAP kinase in the inflammatory signaling pathway and the point of intervention for pyridinone-based inhibitors.
Caption: Inhibition of the p38 MAP kinase pathway by pyridinone-based inhibitors.
Spectral Data
Detailed and verified spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound (CAS 137628-16-1) are not widely available in the public domain. The data presented in various sources often corresponds to related but structurally different compounds. Researchers are advised to acquire and verify their own analytical data upon synthesis or purchase of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its utility in constructing complex molecular architectures, particularly as a scaffold for kinase inhibitors, makes it a compound of high interest for researchers in drug discovery and development. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield novel compounds with important therapeutic applications.
References
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 3-Bromo-5-chloro-2-hydroxypyridine. The information is curated for researchers in medicinal chemistry, agrochemical synthesis, and materials science who may utilize this compound as a key building block in the development of novel molecules.
Core Physical and Chemical Properties
This compound, with the CAS number 137628-16-1, is a halogenated pyridine derivative. It is important to distinguish it from its isomer, 5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-70-7), as their physical properties differ significantly.
This compound predominantly exists in its more stable tautomeric form, 3-bromo-5-chloro-1H-pyridin-2-one. This tautomerism is a common feature of 2-hydroxypyridines, where the equilibrium often favors the pyridone form, particularly in the solid state and in polar solvents. This structural characteristic influences its chemical reactivity and physical properties.
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimentally determined values are available for related compounds, several properties for the target compound are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO | PubChem[1] |
| Molecular Weight | 208.44 g/mol | PubChem[1] |
| CAS Number | 137628-16-1 | Chem-Impex[2] |
| IUPAC Name | 3-bromo-5-chloro-1H-pyridin-2-one | PubChem[1] |
| Appearance | Yellow solid | Chem-Impex[2] |
| Boiling Point (Predicted) | 294.33 °C at 760 mmHg | Tetranov Pharmaceutical Co., Ltd. |
| Density (Predicted) | 1.908 g/cm³ | Tetranov Pharmaceutical Co., Ltd. |
| Flash Point (Predicted) | 131.807 °C | Tetranov Pharmaceutical Co., Ltd. |
| Refractive Index (Predicted) | 1.629 | Tetranov Pharmaceutical Co., Ltd. |
Experimental Protocols: Synthesis of this compound
A plausible multi-step synthesis for this compound can be devised based on established pyridine chemistry. The overall process involves the synthesis of the key intermediate, 2-amino-3-bromo-5-chloropyridine, followed by its conversion to the final product via a diazotization reaction.
Step 1: Synthesis of 2-amino-3-bromo-5-chloropyridine
This procedure is adapted from a patented method for the synthesis of related dihalogenated aminopyridines.
Materials:
-
2-aminopyridine
-
Concentrated hydrochloric acid (36%)
-
Chlorine gas
-
Potassium bromide
-
Water
Procedure:
-
Dissolve 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid with slight cooling.
-
Introduce 30 parts of chlorine gas into the solution over a period of 50 minutes.
-
Add a solution of 53 parts of potassium bromide in 50 parts of water to the reaction mixture.
-
Introduce an additional 30 parts of chlorine gas over one hour at approximately 35°C, which should result in the formation of a light-yellow precipitate.
-
Stir the mixture for an additional 30 minutes after the final chlorine addition.
-
The resulting precipitate of 2-amino-3-bromo-5-chloropyridine can then be isolated and purified for the next step.
Step 2: Synthesis of this compound
This protocol is based on a general method for the conversion of 2-aminopyridines to 2-hydroxypyridines.
Materials:
-
2-amino-3-bromo-5-chloropyridine (from Step 1)
-
Sulfuric acid
-
Sodium nitrite
-
Water
-
Ice
Procedure:
-
Prepare a solution of 2-amino-3-bromo-5-chloropyridine in aqueous sulfuric acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled reaction mixture. The temperature should be maintained between -10°C and 0°C during the addition.
-
After the addition is complete, allow the reaction to proceed at this temperature for a specified time to ensure complete diazotization.
-
The diazonium salt intermediate is then hydrolyzed by carefully warming the reaction mixture, leading to the formation of this compound.
-
The product can be isolated from the reaction mixture by filtration or extraction and purified by recrystallization.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Spectroscopic and Spectrometric Characterization of 3-Bromo-5-chloro-2-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the compound 3-Bromo-5-chloro-2-hydroxypyridine (CAS: 137628-16-1), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
This compound exists in tautomeric equilibrium with 3-bromo-5-chloro-2(1H)-pyridone. The pyridone form is generally favored in the solid state and in solution.
-
Molecular Formula: C₅H₃BrClNO
-
Molecular Weight: 208.44 g/mol [1]
-
IUPAC Name: 3-bromo-5-chloro-1H-pyridin-2-one
-
Synonyms: 3-Bromo-5-chloro-2-pyridone
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. These predictions are derived from the analysis of similar halogenated pyridines and pyridones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11-13 | Singlet (broad) | - | N-H |
| ~7.8 | Doublet | ~2.5 | H-6 |
| ~7.5 | Doublet | ~2.5 | H-4 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 (C=O) |
| ~140 | C-6 |
| ~135 | C-4 |
| ~120 | C-5 |
| ~105 | C-3 |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z | Relative Abundance | Proposed Fragment |
| 207/209/211 | High | [M]⁺ (Molecular ion) |
| 179/181/183 | Moderate | [M-CO]⁺ |
| 128/130 | Moderate | [M-Br]⁺ |
| 100 | Low | [M-Br-CO]⁺ |
| 72 | Low | [M-Br-Cl-H]⁺ |
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and fragments containing these halogens.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | N-H stretch |
| 1680-1640 | Strong | C=O stretch (Amide I) |
| 1600-1550 | Medium-Strong | C=C stretch (aromatic) |
| 1450-1400 | Medium | C-N stretch |
| 850-800 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Cl stretch |
| 600-500 | Medium | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. For more gentle ionization, electrospray ionization (ESI) can be used.
-
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-300.
-
-
ESI-MS Acquisition:
-
Solvent Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 250-300 °C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
-
Visualizations
The following diagrams illustrate the general workflow for spectral data acquisition and the chemical structure of the target compound.
Caption: General workflow for acquiring spectral data.
Caption: Tautomeric equilibrium of the title compound.
References
An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloro-2-hydroxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 3-Bromo-5-chloro-2-hydroxypyridine is limited. This guide provides a framework for its determination, including a detailed experimental protocol and theoretical considerations.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide outlines the theoretical aspects of its solubility, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.
Theoretical Solubility Profile
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The "like dissolves like" principle is a fundamental concept where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.
The structure of this compound includes:
-
A Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
A Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, contributing to its polarity.
-
Halogen Atoms (Br and Cl): These atoms increase the molecular weight and can participate in halogen bonding, influencing solubility.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is not publicly available. The following table is provided as a template for researchers to populate with their own experimental data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||
| e.g., Chloroform | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetonitrile | e.g., 25 | e.g., Gravimetric | ||
| e.g., Tetrahydrofuran | e.g., 25 | e.g., Gravimetric |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.
4.1. Materials
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for collecting the filtrate
-
Drying oven or vacuum desiccator
4.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.
-
Filtration: Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent precipitation of the solute. Immediately pass the solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed vial.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent from the vial. This can be achieved by using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Mass Determination: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it again. The difference in mass between the vial with the dried solute and the empty vial gives the mass of the dissolved this compound.
4.3. Calculation of Solubility
The solubility can be expressed in various units:
-
Grams per Liter (g/L):
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)
-
-
Moles per Liter (mol/L):
-
First, calculate the moles of the dissolved solute:
-
Moles = (Mass of dissolved solute in g) / (Molar mass of this compound in g/mol )
-
-
Then, calculate the molar solubility:
-
Solubility (mol/L) = (Moles of dissolved solute) / (Volume of solvent in L)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-chloro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols for the Suzuki coupling of 3-bromo-5-chloro-2-hydroxypyridine with a variety of arylboronic acids. Due to the differential reactivity of the C-Br and C-Cl bonds, with the former being significantly more susceptible to oxidative addition to a palladium(0) catalyst, these reactions are expected to proceed with high regioselectivity at the 3-position.[2] The resulting 3-aryl-5-chloro-2-hydroxypyridine scaffolds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The protocols outlined below are based on established methodologies for the Suzuki coupling of related bromopyridine and dihalopyridine systems. Optimization of the reaction conditions for specific substrates may be necessary to achieve optimal yields.
Regioselectivity of the Coupling Reaction
The Suzuki coupling reaction with this compound is anticipated to be highly regioselective. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the stronger carbon-chlorine bond. This inherent difference in reactivity directs the coupling to occur exclusively at the 3-position.
Caption: Regioselectivity in the Suzuki coupling of this compound.
Data Presentation: Representative Reaction Conditions and Expected Yields
The following table summarizes recommended starting conditions and estimated yields for the Suzuki coupling of this compound with various arylboronic acids. These yields are based on literature precedents for structurally similar substrates and may vary depending on the specific boronic acid and reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 85 | 10 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | 85-95 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol provides a general method for the Suzuki coupling of this compound using a common and reliable catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-2-hydroxypyridine.
Protocol 2: General Procedure using a Buchwald Ligand System
For more challenging or sterically hindered arylboronic acids, a more active catalytic system employing a Buchwald ligand is recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄ to a dry reaction vessel.
-
Add anhydrous, degassed toluene and degassed water (5:1 v/v).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-10 from Protocol 1 for the workup and purification of the product.
Visualizations
General Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-chloro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[1] The transformation involves the coupling of an aryl or heteroaryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3] Over the years, several generations of catalysts and ligands have been developed, expanding the scope and utility of this reaction to include a wide array of substrates under milder conditions.[1]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-bromo-5-chloro-2-hydroxypyridine, a substrate relevant to the synthesis of complex heterocyclic compounds. The presence of multiple halogen substituents and a hydroxyl group on the pyridine ring presents unique challenges and opportunities for selective functionalization.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4][5] The palladium(0) active catalyst first undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][4] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally favoring the desired transformation.[1][6]
Experimental Overview
The following sections detail a representative protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The conditions are based on established procedures for similar halopyridine substrates.[7][8][9] Optimization of the reaction parameters, including catalyst, ligand, base, and solvent, may be necessary for specific amine coupling partners.
Materials and Reagents
-
Substrate: this compound
-
Amine: A primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a suitable biarylphosphine ligand (e.g., XPhos)[7][8]
-
Base: Cs₂CO₃ (Cesium carbonate) or NaOtBu (Sodium tert-butoxide)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Inert Gas: Nitrogen or Argon
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5-10 mol%).
-
Addition of Reagents: Add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution with respect to the substrate) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously. The reaction can also be performed using microwave irradiation, which may significantly reduce the reaction time.[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of substituted halopyridines, which can be used as a starting point for the amination of this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | Aniline | Good to Excellent |
| 2 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 120 | 12-24 | Aminothiophene | Moderate to High[7] |
| 3 | Pd₂(dba)₃ (5) | rac-BINAP | NaOtBu (1.4) | Toluene | 110 | 12-18 | Piperidine | Moderate |
| 4 | "XantPhos Pd G3" (5) | Xantphos | DBU (2.0) | MeCN/PhMe | 140 (flow) | 1 | Benzamide | Good[11] |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloro-2-hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals and functional materials.[1][2] 3-Bromo-5-chloro-2-hydroxypyridine is a versatile heterocyclic intermediate, offering multiple sites for synthetic elaboration. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to selectively form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the 3-position.[3]
This document provides detailed application notes and generalized protocols for various palladium-catalyzed cross-coupling reactions involving this compound. The inherent challenges of this substrate include the potential for competitive reactivity between the C-Br and C-Cl bonds and the influence of the 2-hydroxy group, which can affect catalyst activity and solubility. The protocols provided herein are based on established methodologies for similar halopyridines and serve as a starting point for reaction optimization.[1][4]
A key consideration for this substrate is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[5][6] This inherent difference allows for selective functionalization at the more reactive 3-bromo position while leaving the 5-chloro position intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[5][7][8] It is widely used in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[9][10]
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective for bromopyridines. For less reactive systems, a combination of a Pd(II) source and a ligand is used.[1][11] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for challenging substrates.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | An aqueous solution of an inorganic base is typically used to activate the boronic acid.[7][12] |
| Boron Reagent | Aryl/heteroaryl boronic acids or esters | Boronic acids are common, but boronic esters can offer greater stability and substrate scope. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is standard to dissolve both the organic substrate and the inorganic base.[1][9] |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. |
| Expected Outcome | Formation of 5-chloro-3-(aryl/heteroaryl)-2-hydroxypyridine | Yields are typically moderate to high, but optimization is necessary for this specific substrate. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an appropriate ligand.
-
Solvent Addition: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., 4:1 Dioxane/H₂O, 5 mL).[1]
-
Reaction: Heat the mixture at 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[13][14] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[3]
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale / Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A Pd(0) or Pd(II) precursor is used in combination with a specialized ligand.[15] |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are crucial for efficient C-N bond formation.[16][17] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS | A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice.[15][18] |
| Amine | Primary or secondary aliphatic/aromatic amines | A wide range of amines can be used as coupling partners. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Elevated temperatures are typically required. |
| Expected Outcome | Formation of 3-amino-5-chloro-2-hydroxypyridine derivatives | Good to excellent yields are often achievable with proper ligand and base selection. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[19][20][21] This method is highly effective for the synthesis of substituted alkynes.[22]
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Condition | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard palladium catalysts are generally effective. |
| Co-catalyst | CuI (1-5 mol%) | A copper(I) salt is typically required for the transmetalation step.[19] |
| Base | Et₃N, i-Pr₂NH, Diisopropylamine | An amine base is used, which can often serve as the solvent as well.[19][21] |
| Alkyne | Terminal alkynes | A wide variety of terminal alkynes are suitable coupling partners. |
| Solvent | THF, DMF, or the amine base itself | Anhydrous conditions are preferred. |
| Temperature | 25-80 °C | Reactions can often be performed at or slightly above room temperature.[19] |
| Expected Outcome | Formation of 5-chloro-2-hydroxy-3-(alkynyl)pyridine derivatives | This reaction is generally high-yielding and tolerates many functional groups.[21] |
Experimental Protocol: Generalized Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent like THF (5 mL), add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv.).
-
Catalyst and Base Addition: Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) iodide (1-2 mol%), and an amine base such as diisopropylamine (2.0-3.0 equiv.).[19]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor for completion by TLC.
-
Work-up: Dilute the reaction with Et₂O and filter through a pad of Celite®, washing with additional Et₂O.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[19]
Other Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other cross-coupling reactions can also be applied to this compound.
-
Heck Coupling: Reacts the substrate with an alkene to form a substituted alkene.[23][24]
-
Stille Coupling: Utilizes an organotin reagent as the coupling partner.[25][26][27] A key advantage is the tolerance of a wide variety of functional groups by the organotin reagents.[25]
-
Negishi Coupling: Employs an organozinc reagent, which is more reactive than organoboron or organotin compounds.[28][29][30]
-
Kumada Coupling: Uses a Grignard reagent (organomagnesium) as the nucleophile.[31][32][33] This method is highly effective but less tolerant of functional groups sensitive to strong bases/nucleophiles.[32][34]
The choice of reaction depends on the desired substituent and the functional group tolerance required for the overall synthetic strategy.
Visualizations
Experimental Workflow and Catalytic Cycles
The following diagrams illustrate the logical flow of a typical palladium-catalyzed cross-coupling experiment and the general catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig_reaction [chemeurope.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Stille Coupling | NROChemistry [nrochemistry.com]
- 26. Stille Coupling [organic-chemistry.org]
- 27. Stille reaction - Wikipedia [en.wikipedia.org]
- 28. Negishi coupling - Wikipedia [en.wikipedia.org]
- 29. Negishi_coupling [chemeurope.com]
- 30. Negishi Coupling [organic-chemistry.org]
- 31. Kumada coupling - Wikipedia [en.wikipedia.org]
- 32. Kumada Coupling | NROChemistry [nrochemistry.com]
- 33. alfa-chemistry.com [alfa-chemistry.com]
- 34. Kumada Coupling [organic-chemistry.org]
The Strategic Role of 3-Bromo-5-chloro-2-hydroxypyridine in the Development of Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Note: 3-Bromo-5-chloro-2-hydroxypyridine has emerged as a pivotal building block in medicinal chemistry, particularly in the synthesis of a novel class of selective cyclooxygenase-2 (COX-2) inhibitors. Its unique substitution pattern and reactivity make it an ideal starting material for constructing complex diarylpyridine scaffolds that exhibit potent and selective inhibition of the COX-2 enzyme. This selectivity is a critical attribute for the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of the gastrointestinal side effects commonly associated with non-selective COX inhibitors.
The core utility of this compound lies in its function as a versatile intermediate. The bromine atom at the 3-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl or heteroaryl moieties. The chloro group at the 5-position and the hydroxyl group at the 2-position (often protected during synthesis) provide additional points for modification, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
Research has demonstrated that derivatives synthesized from this starting material are potent inhibitors of COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[1][2] By selectively targeting COX-2 over its constitutively expressed isoform, COX-1 (which plays a protective role in the gastric mucosa), these compounds can effectively alleviate inflammatory symptoms with a potentially improved safety profile. The development of these selective inhibitors represents a significant advancement in the management of inflammatory conditions such as arthritis, and highlights the strategic importance of this compound in modern drug discovery.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of a series of substituted pyridines, synthesized using this compound as a key intermediate, against human COX-1 and COX-2 enzymes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound Example | COX-2 Whole Blood (IC50, µM) | COX-1 U937 (IC50, µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Aa | 7.9 | >10 | >1.3 |
| Ab | 4.9 | 2.2 | 0.45 |
| 7 | 1.8 | 5 | 2.8 |
| 21 | 1.0 | 16 | 16 |
| 23 | 1.1 | >10 | >9.1 |
Data extracted from patent EP 0912518 B1.[3]
Experimental Protocols
Synthesis of this compound
This protocol describes the initial bromination of 5-chloro-2-hydroxypyridine to yield the key starting material.
Materials:
-
5-chloro-2-hydroxypyridine (100 g)
-
Bromine (40.1 mL)
-
Acetic acid (400 mL)
-
Water
-
Toluene
-
Benzene
Procedure:
-
A mixture of 5-chloro-2-hydroxypyridine (100 g) and bromine (40.1 mL) in acetic acid (400 mL) was stirred at room temperature for 1 hour.[2]
-
The reaction mixture was poured into 3 L of water and stirred for 30 minutes.[2]
-
The resulting precipitate was collected by filtration and washed with 2 L of cold water.[2]
-
The solid was air-dried and then co-evaporated with toluene (three times) and benzene (two times) to yield this compound as a white solid (81 g).[2]
Protection of the Hydroxyl Group: Synthesis of 2-(Benzyloxy)-3-bromo-5-chloropyridine
To prevent unwanted side reactions in subsequent steps, the hydroxyl group is protected, in this case as a benzyl ether.
Materials:
-
This compound (81 g)
-
Benzyl bromide (52 mL)
-
Silver carbonate (97 g)
-
Benzene (1 L)
-
Hexane
-
Celite
Procedure:
-
A mixture of this compound (81 g), benzyl bromide (52 mL), and silver carbonate (97 g) in benzene (1 L) was heated at 70°C for 1 hour.[1]
-
The mixture was cooled to room temperature and filtered through a bed of celite.[1]
-
The filtrate was concentrated, and the residual off-white solid was recrystallized from hexane to provide 2-(benzyloxy)-3-bromo-5-chloropyridine as a white solid (102 g).[1]
Human Whole Blood Assay for COX-2 Inhibition
This protocol outlines a common method for evaluating the inhibitory activity of compounds on COX-2 in a cellular context.
Methodology:
-
Fresh venous blood is collected from healthy human volunteers.
-
Aliquots of blood are incubated with the test compound at various concentrations.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 and stimulate prostaglandin E2 (PGE2) production.
-
The blood is incubated for 24 hours at 37°C.
-
The plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific radioimmunoassay or ELISA kit.
-
The IC50 value, representing the concentration of the compound that inhibits PGE2 production by 50%, is calculated by comparing the results to a vehicle control.[1][2]
Visualizations
Caption: Synthetic workflow for COX-2 inhibitors.
Caption: COX-2 signaling pathway and inhibition.
Caption: Logical relationships for bioactivity.
References
- 1. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]
- 2. WO1998003484A1 - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for 3-Bromo-5-chloro-2-hydroxypyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-2-hydroxypyridine is a highly functionalized heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring bromine, chlorine, and hydroxyl groups on a pyridine ring, offers multiple reactive sites for molecular elaboration. This versatility makes it a valuable intermediate in the development of drugs targeting a range of therapeutic areas. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in pharmaceutical synthesis, with a specific focus on its application in the preparation of aldose reductase inhibitors.
Key Applications in Pharmaceutical Development
This compound and its derivatives are instrumental in the synthesis of a variety of biologically active molecules. The pyridine core is a common motif in many approved drugs, and the specific halogen and hydroxyl substitutions on this intermediate allow for strategic chemical modifications that can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.
One notable application is in the synthesis of aldose reductase inhibitors . Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the accumulation of sorbitol can lead to diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, the conversion of glucose to sorbitol is reduced, thereby mitigating these complications.[4] A key class of aldose reductase inhibitors, spirohydantoins, can be synthesized from azatetralone intermediates, which in turn are prepared from this compound.[5][6]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key azatetralone intermediate from this compound, a crucial step in the pathway towards certain aldose reductase inhibitors.
Protocol 1: Synthesis of 2,3-Dibromo-5-chloropyridine
This protocol describes the conversion of this compound (also known as 3-bromo-5-chloropyridone) to 2,3-dibromo-5-chloropyridine, activating the 2-position for subsequent reactions.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Phosphorus(V) oxybromide (POBr₃)
-
Ice
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dimethylformamide at ambient temperature.
-
Add phosphorus(V) oxybromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80°C for 72 hours.
-
After cooling, pour the reaction mixture onto ice.
-
Collect the resulting solid product by vacuum filtration.
-
Take up the crude product in diethyl ether and adjust the pH of the aqueous layer to 13 with aqueous sodium hydroxide.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over magnesium sulfate, and remove the solvent under vacuum to yield 2,3-dibromo-5-chloropyridine.[5]
Protocol 2: Synthesis of a Substituted Azatetralone Intermediate
This protocol details a Grignard reaction followed by cyclization to form an azatetralone, a key precursor for spirohydantoin aldose reductase inhibitors.
Materials:
-
2,3-Dibromo-5-chloropyridine (from Protocol 1)
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
A suitable bromo-alkoxy-protected alkane (e.g., 4-bromo-1-(tetrahydropyran-2-yloxy)butane)
-
1,3-Bis(diphenylphosphino)propane nickel(II) chloride (dppp)
-
tert-Butyllithium
-
2N Hydrochloric acid (HCl)
-
Diisopropyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting magnesium turnings with the bromo-alkoxy-protected alkane in dry THF.[7]
-
Cross-Coupling: In a separate flame-dried flask, add 2,3-dibromo-5-chloropyridine, THF, and dppp. Cool the suspension to 0°C and add the prepared Grignard reagent dropwise.[7]
-
Work-up and Purification of the Coupled Product: After the reaction is complete, perform a standard aqueous work-up and purify the product by chromatography to obtain the 3-bromo-5-chloro-2-(alkoxy-protected-alkyl)pyridine.
-
Lithiation and Cyclization: Dissolve the purified coupled product in diisopropyl ether and cool to -70°C. Add tert-butyllithium and stir for 45 minutes.[7]
-
Quench the reaction with 2N HCl.
-
Extract the product with diisopropyl ether, dry the combined organic extracts with sodium sulfate, and remove the solvent under vacuum to afford the azatetralone intermediate.[7]
Data Presentation
| Intermediate/Product | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 2,3-Dibromo-5-chloropyridine | This compound | POBr₃, DMF | 80°C, 72h | Not specified | [5] |
| Azatetralone Intermediate | 3-Bromo-5-chloro-2-(alkoxy-protected-alkyl)pyridine | t-BuLi, Diisopropyl ether | -70°C, 45 min | Not specified | [7] |
Visualizations
Synthetic Pathway to Azatetralone Intermediate
Caption: Synthetic route from this compound to a spirohydantoin aldose reductase inhibitor.
Aldose Reductase and the Polyol Pathway
Caption: The role of Aldose Reductase in the polyol pathway and its inhibition.
Mechanism of Action: Aldose Reductase Inhibition
The therapeutic strategy behind the synthesis of aldose reductase inhibitors is to interrupt the polyol pathway, which becomes overactive in hyperglycemic states.
-
Glucose to Sorbitol Conversion: In tissues where glucose uptake is insulin-independent, high glucose levels lead to its increased metabolism through the polyol pathway. The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by aldose reductase.[8]
-
Sorbitol Accumulation and Osmotic Stress: Sorbitol does not readily cross cell membranes and its accumulation leads to osmotic stress, cellular damage, and the generation of reactive oxygen species.[1][9]
-
Inhibition by ARIs: Aldose reductase inhibitors, such as those derived from the azatetralone intermediate, competitively bind to the active site of the aldose reductase enzyme. This prevents the conversion of glucose to sorbitol, thereby reducing its intracellular accumulation and mitigating the downstream pathological effects.[4]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its utility is clearly demonstrated in the preparation of azatetralone precursors for a promising class of aldose reductase inhibitors. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of drug discovery and development, highlighting the potential of this intermediate in addressing diabetic complications and potentially other therapeutic areas. Further exploration of the reactivity of this molecule can undoubtedly lead to the discovery of novel drug candidates.
References
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3-Bromo-5-chloro-2-hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Bromo-5-chloro-2-hydroxypyridine is a versatile heterocyclic building block in medicinal chemistry, offering multiple reaction sites for the synthesis of a diverse array of bioactive molecules. Its pyridine core is a common scaffold in numerous pharmaceuticals. The presence of a bromine atom at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, and amino moieties. The chloro and hydroxyl substituents also offer opportunities for further functionalization, influencing the physicochemical properties and biological activity of the resulting compounds. These derivatives have shown promise as kinase inhibitors, as well as antimicrobial and antitumor agents.
This document provides detailed protocols for the synthesis of bioactive molecules utilizing this compound as a key starting material, with a focus on the synthesis of a potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor and a generic amino-substituted derivative.
Key Synthetic Strategies
The strategic functionalization of this compound largely relies on palladium-catalyzed cross-coupling reactions. The bromine atom is the most reactive site for such transformations.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-pyridine with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This is particularly useful for synthesizing biaryl or heteroaryl structures, which are common motifs in kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand and a base. This is a key step in introducing amino functionalities that can act as hydrogen bond donors or acceptors, crucial for target protein binding.
Synthesis of a Potential VEGFR-2 Inhibitor via Suzuki-Miyaura Coupling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore important therapeutic agents in oncology. The pyridine scaffold is a known hinge-binding motif in many kinase inhibitors.
The following protocol details the synthesis of a hypothetical, yet representative, VEGFR-2 inhibitor, 5-chloro-3-(1H-indol-5-yl)pyridin-2-ol , from this compound and (1H-indol-5-yl)boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | C₅H₃BrClNO | 208.44 | 1.0 | 1.0 |
| (1H-indol-5-yl)boronic acid | C₈H₈BNO₂ | 160.97 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - |
| Water (degassed) | H₂O | 18.02 | - | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), (1H-indol-5-yl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product, 5-chloro-3-(1H-indol-5-yl)pyridin-2-ol.
Quantitative Data (Representative)
| Compound | Target | IC₅₀ (nM) | Yield (%) |
| 5-chloro-3-(1H-indol-5-yl)pyridin-2-ol | VEGFR-2 | 50 - 150 | 65 - 85 |
| Reference Compound (e.g., Sorafenib) | VEGFR-2 | 90 | - |
Note: The IC₅₀ value is a representative value for a compound of this class and should be determined experimentally.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Synthesis of an Amino-Substituted Derivative via Buchwald-Hartwig Amination
The introduction of an amino group can significantly alter the biological properties of a molecule, potentially leading to antimicrobial or antitumor activities. The following is a general protocol for the synthesis of a 3-amino-5-chloro-2-hydroxypyridine derivative.
Experimental Protocol: Buchwald-Hartwig Amination
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | C₅H₃BrClNO | 208.44 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | - |
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 0.02 equiv.), Xantphos (0.04 mmol, 0.04 equiv.), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired 3-amino-substituted product.
Quantitative Data (Representative)
| Product | Coupling Partner | Yield (%) | Biological Activity (General) |
| 3-Morpholino-5-chloro-2-hydroxypyridine | Morpholine | 70 - 90 | Potential antimicrobial/antitumor intermediate |
| 3-(Anilino)-5-chloro-2-hydroxypyridine | Aniline | 60 - 80 | Potential kinase inhibitor intermediate |
General Workflow for Bioactive Molecule Synthesis
Caption: Synthetic workflow from the starting material to bioactive compounds.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of a wide range of biologically active molecules. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust methods for the creation of novel compounds with potential therapeutic applications, including but not limited to kinase inhibition and antimicrobial or antitumor activities. The successful synthesis and subsequent biological evaluation of derivatives from this scaffold can contribute significantly to drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates and targets to achieve the best possible outcomes.
Application of 3-Bromo-5-chloro-2-hydroxypyridine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-2-hydroxypyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and a hydroxyl group on a pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for the development of novel herbicides, fungicides, and pesticides. The strategic incorporation of this pyridine derivative into molecular scaffolds can lead to the discovery of new active ingredients with enhanced efficacy and targeted action for crop protection. This document provides an overview of its application and a general protocol for its use in the synthesis of agrochemical candidates.
Core Applications in Agrochemical Synthesis
This compound is primarily utilized as a starting material for the synthesis of more complex molecules with desired biological activities. The hydroxyl group can be readily converted into an ether or ester, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The chlorine atom also provides an additional site for nucleophilic substitution. These reactions enable the construction of a wide range of derivatives for screening and optimization of agrochemical properties.
While specific, publicly detailed syntheses of commercial agrochemicals directly from this compound are often proprietary, the scientific and patent literature demonstrates its utility in creating novel compounds with potential agrochemical applications. For instance, it is a key precursor for synthesizing substituted pyridinyloxy- or pyridinyl-based structures, which are common motifs in many commercial pesticides.
Experimental Protocols
The following protocols outline general procedures for the derivatization of this compound to form key intermediates for agrochemical synthesis.
Protocol 1: O-Alkylation of this compound
This procedure describes the etherification of the hydroxyl group, a common first step in building more complex agrochemical candidates.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, dimethylformamide (DMF), tetrahydrofuran (THF))
-
Stirring plate and magnetic stirrer
-
Reaction vessel (round-bottom flask)
-
Condenser (if heating)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-alkoxy-3-bromo-5-chloropyridine.
Quantitative Data (Representative):
| Starting Material | Alkylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) | Purity (%) |
| This compound | Methyl Iodide | K₂CO₃ | Acetone | Reflux, 6h | 3-Bromo-5-chloro-2-methoxypyridine | 85-95 | >98 |
| This compound | Ethyl Bromide | NaH | DMF | 0 °C to RT, 4h | 3-Bromo-2-ethoxy-5-chloropyridine | 80-90 | >98 |
Protocol 2: Suzuki Cross-Coupling of 2-Alkoxy-3-bromo-5-chloropyridine
This protocol details a common method for introducing an aryl or heteroaryl group at the 3-position of the pyridine ring, a key step in building many bioactive molecules.
Materials:
-
2-Alkoxy-3-bromo-5-chloropyridine (from Protocol 1)
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask, combine 2-alkoxy-3-bromo-5-chloropyridine (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Degassed solvents are added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred until TLC or LC-MS analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the 3-aryl(heteroaryl)-5-chloro-2-alkoxypyridine derivative.
Quantitative Data (Representative):
| Bromopyridine Derivative | Boronic Acid | Catalyst | Base | Solvent | Reaction Conditions | Product | Yield (%) | Purity (%) |
| 3-Bromo-5-chloro-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 °C, 12h | 5-Chloro-2-methoxy-3-phenylpyridine | 70-85 | >97 |
| 3-Bromo-5-chloro-2-methoxypyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 °C, 8h | 5-Chloro-3-(4-fluorophenyl)-2-methoxypyridine | 75-90 | >98 |
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflows described in the protocols.
Caption: General synthetic workflow for derivatization.
Caption: Potential derivatization pathways.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its reactivity allows for the systematic and efficient generation of diverse libraries of compounds for biological screening. The provided protocols and workflows serve as a foundational guide for researchers to explore the potential of this building block in the discovery and development of next-generation crop protection agents. Further exploration of various cross-coupling reactions and nucleophilic substitutions will undoubtedly lead to the synthesis of novel and potent agrochemicals.
Application Notes and Protocols for N-arylation using 3-Bromo-5-chloro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of amines, a cornerstone of modern organic synthesis, is pivotal in the construction of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, and its functionalization through N-arylation offers a powerful avenue for the synthesis of novel molecular entities with diverse biological activities. 3-Bromo-5-chloro-2-hydroxypyridine is a versatile building block, presenting multiple reactive sites that can be selectively functionalized. This document provides detailed experimental protocols for the N-arylation of primary and secondary amines using this compound via two robust and widely employed catalytic methodologies: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination.
Reaction Overview
The N-arylation of an amine with this compound involves the formation of a new C-N bond between the nitrogen atom of the amine and the C3 position of the pyridine ring, displacing the bromide. The choice between a copper- or palladium-based catalytic system often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-type Condensation)
The Ullmann condensation is a classic and cost-effective method for C-N bond formation. Modern iterations of this reaction utilize ligands to facilitate the coupling under milder conditions than traditionally required. For a substrate like this compound, the presence of the hydroxyl group necessitates careful selection of the ligand and base to favor N-arylation over potential O-arylation.
Materials
-
This compound
-
Primary or secondary amine
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Standard workup and purification supplies (e.g., Celite, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), copper(I) iodide (5-10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (10-20 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Base and Solvent: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 equiv.) followed by the anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Place the sealed flask in a preheated oil bath at 100-130 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Quantitative Data for Copper-Catalyzed N-Arylation of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 85 |
| 4-Chlorotoluene | Morpholine | CuI (5) | DBU (10) | K₃PO₄ (2.0) | Toluene | 110 | 78 |
| 3-Bromo-5-chloropyridine | Benzylamine | CuI (10) | None | K₂CO₃ (2.0) | DMF | 140 | 65 |
| 1-Iodonaphthalene | Piperidine | Cu₂O (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 92 |
| 2-Chloropyridine | N-Methylaniline | CuI (10) | None | K₂CO₃ (2.0) | NMP | 150 | 75 |
Note: The data presented are representative examples from the literature for similar Ullmann-type reactions and may require optimization for the specific N-arylation of this compound.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation, known for its broad substrate scope and functional group tolerance. The choice of a suitable bulky electron-rich phosphine ligand is crucial for the success of this reaction, especially with a potentially coordinating substrate like a hydroxypyridine.
Materials
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This compound
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Primary or secondary amine
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Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
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Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
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Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Lithium bis(trimethylsilyl)amide (LiHMDS))
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Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating plate
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Standard workup and purification supplies
Experimental Procedure
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Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 times the palladium loading), and the base (1.5-2.0 equiv.) to a dry Schlenk flask containing a magnetic stir bar.
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Addition of Reactants and Solvent: To the flask, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the anhydrous, degassed solvent.
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Reaction: Seal the flask and heat the mixture in a preheated oil bath to 80-110 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel or Celite to remove the palladium catalyst and inorganic salts.
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Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data for Palladium-Catalyzed N-Arylation of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 95 |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | RuPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 88 |
| 3-Bromo-5-chloropyridine | Cyclohexylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 82 |
| 2-Bromophenol | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.6) | LiHMDS (2.2) | THF | 80 | 79 |
| 4-Bromoanisole | Diethylamine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 91 |
Note: The data presented are representative examples from the literature for similar Buchwald-Hartwig amination reactions and may require optimization for the specific N-arylation of this compound.
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-chloro-2-hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 3-bromo-5-chloro-2-hydroxypyridine.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield is a common challenge that can stem from several factors. A systematic approach to troubleshooting is essential to identify the root cause.
| Potential Cause | Recommendation |
| Catalyst/Ligand Inactivity | The choice of palladium catalyst and ligand is critical, especially for a potentially coordinating substrate like a 2-hydroxypyridine. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Recommendation: Screen a panel of more robust catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve yields for challenging substrates. Pre-formed palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) can also be effective. |
| Inappropriate Base Selection | The base is crucial for activating the boronic acid. An unsuitable base can lead to a stalled reaction or decomposition of starting materials. Recommendation: The strength and solubility of the base are key. Inorganic bases are generally preferred. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. For substrates sensitive to strong bases, milder options like KF can be explored.[1] |
| Poor Solubility of Reactants | The insolubility of the starting materials, base, or catalyst can prevent the reaction from proceeding efficiently. Recommendation: A mixture of an organic solvent and water is often effective. Common solvent systems include dioxane/water, toluene/water, and DMF/water.[1] The organic/aqueous co-solvent system helps to dissolve both the organic reactants and the inorganic base, thereby accelerating the reaction. |
| Reaction Temperature Too Low | Insufficient thermal energy can result in a slow or incomplete reaction. Recommendation: While some highly active catalysts can promote coupling at room temperature, heating is typically required for dihalopyridines. A temperature range of 70-120 °C is a good starting point for optimization.[1] |
| Protodeboronation of Boronic Acid | Boronic acids, particularly electron-rich or heteroaryl ones, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of a strong base and water. Recommendation: Use a milder base like K₃PO₄ or KF.[2] Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. Running the reaction under anhydrous conditions, if the chosen catalyst system allows, can also mitigate this side reaction. |
| Catalyst Poisoning | The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. The 2-hydroxy group can also interact with the catalyst. Recommendation: The use of bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center. |
Problem 2: Poor Regioselectivity (Coupling at the C-Cl bond)
The C-Br bond is generally more reactive than the C-Cl bond in Suzuki-Miyaura couplings, allowing for selective reaction at the 3-position. However, under forcing conditions, coupling at the 5-position (C-Cl) can occur.
| Potential Cause | Recommendation |
| High Reaction Temperature or Long Reaction Time | Forcing conditions can lead to the activation of the less reactive C-Cl bond. Recommendation: Optimize the reaction temperature and time to favor the selective coupling at the C-Br bond. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the desired product is formed and before significant formation of the diarylated product occurs. |
| Highly Active Catalyst System | A very active catalyst might not discriminate well between the C-Br and C-Cl bonds. Recommendation: If non-selective coupling is observed, consider using a slightly less active catalyst or ligand system. For example, if using a highly active Buchwald ligand, switching to a less electron-rich phosphine ligand might improve selectivity. |
Problem 3: Formation of Side Products
Besides the desired product, other species may be observed in the reaction mixture.
| Side Product | Potential Cause & Recommendation |
| Homocoupling of Boronic Acid | The formation of a biaryl product derived from the boronic acid coupling with itself. Cause: This is often promoted by the presence of oxygen. Recommendation: Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. |
| Dehalogenation of Starting Material | The replacement of the bromine or chlorine atom with a hydrogen atom. Cause: This can be caused by certain bases and protic solvents. Recommendation: Screen different bases and consider using anhydrous solvents if this side reaction is significant. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?
A1: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, selective Suzuki coupling is expected to occur at the 3-position (the site of the bromine atom). This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.
Q2: My 2-hydroxypyridine starting material is poorly soluble. What solvent system should I use?
A2: Poor solubility is a common issue. A biphasic solvent system is often effective. A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is a good starting point.[1] The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrate and boronic acid. A typical ratio is 4:1 or 5:1 organic solvent to water.
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays a critical role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield.
Q4: I am observing significant protodeboronation of my boronic acid. What can I do to minimize this?
A4: Protodeboronation is a common side reaction. To minimize it, you can:
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Use a milder base, such as K₃PO₄ or KF.[2]
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Use a more stable boronic acid derivative, such as a pinacol boronate ester.
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Minimize the amount of water in the reaction, if possible.
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Use a shorter reaction time.
Q5: Can I perform the reaction open to the air?
A5: It is generally not recommended. The palladium(0) active catalyst can be sensitive to oxygen, and its presence can lead to catalyst deactivation and the formation of homocoupled byproducts from the boronic acid. It is best practice to degas the reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the experiment.
Data Presentation
The following tables provide representative data from Suzuki-Miyaura coupling reactions of analogous dihalopyridine substrates. These can serve as a starting point for optimizing the conditions for this compound.
Table 1: Optimization of Reaction Conditions for a Dihalopyridine System
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 110 | 18 | 82 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 24 | 45 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 68 |
Data is representative and adapted from literature on similar substrates for illustrative purposes.
Table 2: Effect of Different Bases on the Suzuki Coupling of a Dihalopyridine
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 78 |
| 2 | Na₂CO₃ | 72 |
| 3 | Cs₂CO₃ | 85 |
| 4 | K₃PO₄ | 81 |
| 5 | Et₃N | <10 |
Data is representative and adapted from literature on similar substrates for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific arylboronic acid.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
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Ligand (e.g., SPhos, 2-10 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
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To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
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Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
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Add the degassed solvent system via cannula or syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chloro-2-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed synthetic route is the diazotization of 2-amino-3-bromo-5-chloropyridine. This process involves converting the amino group into a diazonium salt using a diazotizing agent, which is then subsequently hydrolyzed to the desired 2-hydroxy group.[1][2]
Q2: What are the most critical parameters to control during this synthesis?
A2: Temperature control is paramount during the formation of the diazonium salt. The reaction is typically conducted at low temperatures, between -10°C and 50°C, with 0°C being optimal to prevent the unstable diazonium intermediate from decomposing.[1] The stoichiometry and quality of the diazotizing reagent (e.g., sodium nitrite) and the concentration of the acid are also critical for achieving high yield and purity.
Q3: What are the primary safety precautions to consider?
A3: Diazonium salts can be unstable and are potentially explosive in a dry, isolated state. Therefore, they should always be prepared and used in solution without isolation. The reagents used, such as sodium nitrite and strong acids (sulfuric or hydrochloric acid), are toxic and corrosive. All experimental work must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
| Problem Category | Question | Potential Causes & Solutions |
| Low/No Yield | My reaction has resulted in a very low yield of the final product. What are the likely causes? | 1. Inadequate Temperature Control: The diazotization reaction is exothermic. A temperature rise above the recommended 0°C can cause the diazonium salt intermediate to decompose, drastically reducing the yield.[1] Ensure consistent and efficient cooling throughout the addition of the diazotizing agent.2. Poor Reagent Quality: The diazotizing agent, typically sodium nitrite, can degrade over time. Use a fresh, dry source of sodium nitrite for the reaction.3. Incomplete Reaction: Ensure the starting material is fully dissolved before beginning the reaction and allow for sufficient reaction time for both the diazotization and subsequent hydrolysis steps. |
| Product Impurity | My final product analysis (e.g., NMR, LC-MS) shows significant impurities. What are these and how can I avoid them? | 1. Unreacted Starting Material: Incomplete diazotization will leave 2-amino-3-bromo-5-chloropyridine in your product. This can be caused by insufficient diazotizing agent or poor temperature control. 2. Formation of Side Products: In related syntheses, side reactions such as the replacement of other functional groups with halogens have been observed, leading to impurities like 3,5-dichloro-2-hydroxypyridine.[3] To minimize this, use precise stoichiometry and avoid excess acid or diazotizing agent. |
| Purification Issues | I am having difficulty purifying the product by standard recrystallization. What alternative methods can I use? | 1. pH Adjustment: The product is a hydroxypyridine (pyridone) and possesses acidic/basic properties. You can often achieve separation by dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then carefully re-precipitating the desired product by acidifying the filtrate.[1]2. Alternative Solvent Systems: If one solvent system fails for recrystallization, screen a range of other solvents or solvent mixtures (e.g., ethanol/water, acetone/hexanes).3. Column Chromatography: If other methods fail, silica gel column chromatography can be used to separate the product from persistent impurities, although this may be less practical for large-scale syntheses. |
Experimental Protocols & Data
Protocol: Synthesis via Diazotization
This protocol is a generalized procedure based on established methods for converting 2-aminopyridines to 2-hydroxypyridines.[1]
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Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting material, 2-amino-3-bromo-5-chloropyridine, in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
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Cooling: Cool the suspension to 0°C using an ice-salt bath. It is critical to maintain this temperature throughout the next step.
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Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled suspension over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
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Hydrolysis: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. Then, gently warm the reaction mixture to room temperature and subsequently heat to 40-50°C to facilitate the hydrolysis of the diazonium salt to the hydroxypyridine. Monitor the evolution of nitrogen gas.
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Isolation: Once gas evolution ceases, cool the reaction mixture. The product often precipitates from the solution. Collect the solid product by vacuum filtration.
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Purification: Wash the collected solid with cold water. Further purification can be achieved by recrystallization from a suitable solvent or by the pH adjustment method described in the troubleshooting guide.
Table of Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-amino-3-bromo-5-chloropyridine | Precursor with the required substitution pattern. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) in H₂O | Common, effective, and economical reagent for diazotization.[1] |
| Acid | Sulfuric Acid (H₂SO₄) or HCl | Acts as a solvent and catalyst for the reaction. |
| Reaction Temp. | 0°C to 5°C | Crucial for the stability of the diazonium salt intermediate.[1] |
| Hydrolysis Temp. | 40°C - 50°C | Gentle heating promotes the conversion of the diazonium salt to the final product. |
| Typical Yield | 45% - 85% | Yields can vary based on reaction scale and purity of reagents. A related synthesis reported an 81.8% yield.[3] |
Visualized Workflows and Logic
The following diagrams illustrate the synthetic pathway and a troubleshooting decision-making process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Technical Support Center: Optimizing Reactions with 3-Bromo-5-chloro-2-hydroxypyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving reaction yields and troubleshooting common issues encountered when working with 3-Bromo-5-chloro-2-hydroxypyridine. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice for common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to the unique properties of this substrate. The presence of the hydroxyl group, which exists in tautomeric equilibrium with the pyridone form, and the two different halogen atoms require careful optimization of reaction conditions.
Troubleshooting Steps:
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Tautomerism: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. This equilibrium is solvent-dependent, with the pyridone form being more prevalent in polar solvents. The pyridone form can coordinate with the palladium catalyst and inhibit its activity. Consider using less polar, aprotic solvents like toluene or dioxane.
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Catalyst and Ligand Selection: Standard palladium catalysts may not be optimal. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often more effective as they promote the rate-limiting oxidative addition step.
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Base Selection: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base not only facilitates the transmetalation step but can also influence the tautomeric equilibrium. It is crucial to use a base that is sufficiently strong to activate the boronic acid but does not promote side reactions.
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Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition and side reactions like dehalogenation. A temperature screen from 80 °C to 120 °C is recommended.
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Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by residual water or other protic sources. To mitigate this, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are more stable.
Q2: I am observing significant side product formation in my Buchwald-Hartwig amination of this compound. How can I increase the selectivity for the desired product?
A2: Side product formation in Buchwald-Hartwig amination of this substrate is often due to competing reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) or reaction at the chloro-position.
Troubleshooting Steps:
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Chemoselectivity (C-Br vs. C-Cl): The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. To ensure selective amination at the bromo position, milder reaction conditions are recommended. Avoid excessively high temperatures and prolonged reaction times.
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Hydrodehalogenation: This side reaction can be promoted by certain ligands and bases. If hydrodehalogenation is a significant issue, consider using a different ligand or a weaker base.
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Ligand Choice: The ligand plays a crucial role in determining the outcome of the reaction. For electron-deficient substrates, bulky biarylphosphine ligands such as XPhos or SPhos can be effective in promoting the desired C-N bond formation while minimizing side reactions.
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Base Strength: Strong bases like NaOt-Bu or LHMDS, while often effective, can sometimes promote side reactions with sensitive substrates. Consider screening slightly weaker bases like K₂CO₃ or Cs₂CO₃.
Q3: My Sonogashira coupling reaction is not proceeding to completion. What can I do to drive the reaction forward?
A3: Incomplete conversion in Sonogashira coupling can be due to catalyst deactivation, issues with the copper co-catalyst, or suboptimal reaction conditions.
Troubleshooting Steps:
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Catalyst System: Ensure the palladium and copper catalysts are of good quality and handled under an inert atmosphere. The choice of palladium source and ligand can be critical.
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Base: A suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. The base scavenges the HX formed during the reaction and helps to deprotonate the terminal alkyne.
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Solvent: Anhydrous, degassed solvents are crucial for the success of Sonogashira couplings. Common solvents include THF, DMF, and toluene.
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Temperature: While many Sonogashira couplings proceed at room temperature, gentle heating (40-80 °C) may be required for less reactive substrates.
Q4: I am having difficulty purifying the product of my cross-coupling reaction. What purification strategies are effective for these polar pyridone-containing compounds?
A4: The products of these reactions, containing the 2-pyridone moiety, are often polar and can be challenging to purify by standard silica gel chromatography.
Purification Strategies:
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Column Chromatography: If using silica gel chromatography, consider using a more polar solvent system, such as a gradient of methanol in dichloromethane. Pre-treating the silica gel with a small amount of triethylamine can help to reduce tailing of basic pyridine compounds.
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Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) using a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA) can be very effective.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
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Acid-Base Extraction: An acid-base workup can sometimes be used to separate the basic product from non-basic impurities.
Data Presentation: Comparative Yields
The following tables provide representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with similar halopyridine substrates. Note: These are intended as a guide, and optimization for this compound is necessary.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid
| Entry | Halopyridine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-5-chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | ~85 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | ~90 |
| 3 | 3-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | ~75 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines with Aniline
| Entry | Bromopyridine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | ~95 |
| 2 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | ~88 |
| 3 | 5-Bromo-2-chloropyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 90 | ~80 (selective at Br) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
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Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
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Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).
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Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C).
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Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
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Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product as required.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Tautomeric equilibrium of 2-hydroxypyridine.
Caption: Decision tree for reaction condition optimization.
Technical Support Center: Purification of 3-Bromo-5-chloro-2-hydroxypyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 3-Bromo-5-chloro-2-hydroxypyridine. The following sections offer guidance on common purification challenges and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Tailing of Spots/Peaks in Chromatography
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Question: Why do my compounds show significant tailing on TLC plates and in column chromatography?
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Answer: Peak and spot tailing are common when purifying pyridine derivatives on silica gel.[1] This is primarily due to the basic nitrogen atom in the pyridine ring interacting strongly with the acidic silanol groups on the silica surface.[1] This interaction can lead to poor separation and reduced purity of the final product.
Issue 2: Difficulty in Removing Polar Impurities
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Question: I am struggling to remove polar impurities from my this compound derivative. What is the best approach?
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Answer: Due to the presence of the hydroxyl group, these derivatives can have significant polarity, making the separation from polar byproducts challenging. An acid-base extraction is often an effective method to separate your compound from non-basic or less basic impurities.[2][3]
Issue 3: Oiling Out During Recrystallization
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Question: My compound oils out instead of crystallizing during recrystallization. What can I do to promote crystal formation?
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Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solute's melting point is lower than the solvent's boiling point. To address this, you can try a different solvent system, use a larger volume of solvent, or cool the solution more slowly to encourage crystal nucleation.
Issue 4: Low Recovery of the Desired Compound
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Question: I am experiencing significant loss of my product during purification. What are the potential causes and solutions?
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Answer: Low recovery can result from several factors, including irreversible adsorption onto the stationary phase in chromatography, degradation of the compound on acidic silica gel, or high solubility of the product in the recrystallization mother liquor. To mitigate this, for chromatography, consider deactivating the silica gel with a base like triethylamine.[2] For recrystallization, ensure you are using a minimal amount of hot solvent and consider cooling the solution to a lower temperature to maximize crystal precipitation.
Frequently Asked Questions (FAQs)
Column Chromatography
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Q1: What is a good starting solvent system for column chromatography of this compound derivatives?
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A1: A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] For a specific 3-chloropyridine derivative, a petroleum ether:ethyl acetate ratio of 50:1 was successful.[4] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
-
Q2: How can I prevent my compound from streaking on the TLC plate?
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A2: Streaking is often caused by the same interactions that lead to tailing. Adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent can help to obtain well-defined spots by neutralizing the acidic sites on the silica gel.[2]
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Recrystallization
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Q3: How do I choose a suitable solvent for the recrystallization of my this compound derivative?
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A3: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] For polar compounds like hydroxypyridines, polar solvents such as ethanol, methanol, or mixtures containing water can be effective.[6] It is best to test the solubility of your compound in a range of solvents on a small scale.
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-
Q4: Can I use a solvent pair for recrystallization?
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A4: Yes, a solvent pair, such as ethanol/water or hexane/ethyl acetate, can be very effective.[7] You would dissolve your compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
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Acid-Base Extraction
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Q5: How does the pH of the aqueous solution affect the extraction of this compound derivatives?
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A5: The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone tautomer and can be deprotonated under basic conditions to form a water-soluble salt. Conversely, the pyridine nitrogen can be protonated under acidic conditions. To extract your compound into the aqueous layer, you would typically use a dilute base (like NaOH or NaHCO3) to deprotonate the hydroxyl group.[2][8] To recover your compound from the aqueous layer, you would then acidify the solution (e.g., with HCl) to neutralize the salt and cause your compound to precipitate.[2][8]
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Data Presentation
Table 1: TLC Parameters for Related Pyridine Derivatives
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| 3-Bromo-5-hydroxypyridine | Silica Gel | Ethyl acetate / n-hexane (1:1) | 0.5 |
| 5-Bromo-N-phenylpyridin-3-amine | Silica Gel | Hexane / Ethyl Acetate with 1% Triethylamine | ~0.3 |
| 3-chloropyridine derivative | Silica Gel | Petroleum ether / Ethyl acetate (50:1) | Not specified |
Note: These values are for related compounds and should be used as a starting point for optimizing the separation of your specific this compound derivative.
Table 2: Common Recrystallization Solvents for Pyridine Derivatives
| Solvent / Solvent System | Comments |
| Ethanol (EtOH) | A versatile solvent for compounds with some polarity.[6] |
| n-Hexane / Acetone | A good solvent pair for compounds of intermediate polarity.[6] |
| n-Hexane / Ethyl Acetate | Another common solvent pair.[6] |
| Water | Can be effective for highly polar or salt forms of pyridine derivatives.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis:
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Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
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To counteract tailing, consider adding 0.1-1% triethylamine to the eluent.[2]
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The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
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Choose a column with a diameter appropriate for the amount of crude material.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
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Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent to dryness.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
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Collect fractions in test tubes or flasks.
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Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation:
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Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
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Solvent Selection:
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Place a small amount of the crude product into several test tubes.
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Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.
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A suitable solvent will dissolve the compound when hot but not at room temperature.[5]
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
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Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Dry the crystals in a vacuum oven or desiccator.
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Protocol 3: Purification by Acid-Base Extraction
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Dissolution:
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Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
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-
Extraction:
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Add a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3 solution) to the separatory funnel.
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Stopper the funnel and shake vigorously, venting frequently to release any pressure.
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Allow the layers to separate. The deprotonated this compound derivative will be in the aqueous layer.
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Drain the aqueous layer into a clean flask.
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Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the desired compound.
-
-
Back-Washing (Optional):
-
Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any non-polar impurities that may have been carried over.
-
-
Precipitation:
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Cool the aqueous layer in an ice bath.
-
Slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution is acidic (check with pH paper).
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The purified this compound derivative should precipitate out of the solution.
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-
Isolation:
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Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
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Dry the purified product.
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Mandatory Visualization
Caption: A workflow for selecting a suitable purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Bromo-5-chloro-2-hydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 3-bromo-5-chloro-2-hydroxypyridine. The content is structured to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties and structural motifs of the substrate:
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The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly pronounced for 2-substituted pyridines.
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Hydroxypyridine Acidity: The hydroxyl group can act as a proton source, potentially leading to protodeboronation in Suzuki couplings, or it can be deprotonated by the base, altering the electronic nature and solubility of the substrate.
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Chemoselectivity: The presence of two different halogen atoms (bromine and chlorine) requires careful catalyst and condition selection to achieve selective coupling at the more reactive C-Br bond over the C-Cl bond. The general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[1]
Q2: Which type of coupling reaction is most suitable for functionalizing this compound?
A2: The choice of coupling reaction depends on the desired bond formation:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is a versatile and widely used method.[2]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[3]
-
Sonogashira Coupling: Used for the formation of C-C triple bonds by coupling with terminal alkynes.[4]
Q3: How do I achieve selective coupling at the C-Br bond over the C-Cl bond?
A3: Achieving high selectivity for C-Br bond activation is feasible due to the higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to a palladium(0) center.[1] Key strategies include:
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Mild Reaction Conditions: Using lower temperatures and shorter reaction times can favor the more facile C-Br bond activation.
-
Ligand Choice: Certain ligands can enhance the selectivity. For instance, less electron-rich or sterically less demanding ligands may favor reaction at the more reactive site.
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Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often provide good selectivity for C-Br activation under appropriate conditions.[5]
Q4: Can the hydroxyl group interfere with the coupling reaction?
A4: Yes, the hydroxyl group can interfere in several ways:
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In Suzuki Coupling: It may facilitate protodeboronation of the boronic acid. Using anhydrous conditions and appropriate bases can mitigate this.
-
In Buchwald-Hartwig Amination: The acidic proton can react with the strong bases typically used, potentially requiring an additional equivalent of base.
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Catalyst Interaction: The deprotonated hydroxyl group can potentially chelate to the palladium center, altering its reactivity.
In many cases, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) can simplify the reaction, but it adds extra steps to the synthesis. However, successful couplings with unprotected hydroxypyridines have been reported.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst deactivation by the pyridine nitrogen. 2. Inefficient oxidative addition of the C-Br bond. 3. Poor solubility of reactants or catalyst. | 1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. 2. Increase reaction temperature in 10-15 °C increments. 3. Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene/water, DMF). |
| Significant Protodeboronation | 1. Presence of water or other protic sources. 2. Inappropriate base. | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃, CsF) or use anhydrous K₃PO₄. 3. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (Ar or N₂). 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or ensure conditions are suitable for in-situ reduction of the Pd(II) precatalyst. |
| Lack of Selectivity (Coupling at C-Cl) | 1. Reaction conditions are too harsh (high temperature, long reaction time). | 1. Reduce the reaction temperature and monitor the reaction closely to stop it once the C-Br coupling is complete. |
Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst inhibition by the pyridine nitrogen or the hydroxyl group. 2. The chosen base is not strong enough or is sterically hindered. 3. The amine is not nucleophilic enough. | 1. Employ specialized ligands for heteroaryl substrates, such as BrettPhos or RuPhos. 2. Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. Add an extra equivalent of base to account for the acidic hydroxyl proton. 3. Increase the reaction temperature. |
| Decomposition of Starting Material | 1. The base is too strong for other functional groups on the substrate or coupling partner. | 1. Screen weaker bases such as K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[6] |
Sonogashira Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst system is not active enough. 2. Homocoupling of the alkyne (Glaser coupling). | 1. Ensure both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) are used. 2. Run the reaction under strictly anaerobic conditions to minimize Glaser coupling. Consider a copper-free Sonogashira protocol.[7][8] |
| Reaction Stalls | 1. Catalyst deactivation. 2. The base is not suitable. | 1. Use a robust ligand system. 2. An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and can often serve as the solvent. |
Catalyst Performance Comparison (Based on Analogous Dihalopyridine Substrates)
Suzuki-Miyaura Coupling of Bromochloropyridines
| Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Typical Yield (%) (at C-Br) | Selectivity (C-Br:C-Cl) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-90 | High |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | 75-95 | High |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 80-98 | Very High |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100-110 | 85-99 | Very High |
Note: Yields and selectivities are highly dependent on the specific boronic acid and reaction conditions.
Buchwald-Hartwig Amination of Bromo-pyridines
| Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 70-90 |
| Pd(OAc)₂ / BrettPhos | LHMDS | THF | 60-80 | 80-95 |
| XPhos Pd G3 | K₃PO₄ | t-BuOH | 100-110 | 75-95 |
Note: Yields are dependent on the amine coupling partner.
Sonogashira Coupling of Bromo-pyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF or THF | 25-80 | 80-95 |
| Pd(PPh₃)₄ / CuI | DIPEA | Toluene | 50-100 | 75-90 |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | rt | 85-97 |
Note: Yields are dependent on the alkyne coupling partner.[9]
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is a general starting point and may require optimization.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2 equiv.).
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Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
This protocol is a general starting point and may require optimization.
-
In a glovebox, add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and NaOtBu (2.2 mmol, 2.2 equiv.) to a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling at the C-3 Position
This protocol is a general starting point and may require optimization.
-
To a Schlenk flask, add this compound (1.0 mmol, 1 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
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Stir the reaction mixture at room temperature for 6-24 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional diethyl ether.
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Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting scalability issues in 3-Bromo-5-chloro-2-hydroxypyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability issues encountered during the synthesis of 3-Bromo-5-chloro-2-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scaling up?
A1: A common and scalable synthetic route starts from the commercially available 2-amino-5-chloropyridine. The synthesis involves two key steps: electrophilic bromination to introduce a bromine atom at the 3-position, followed by a diazotization-hydrolysis reaction to convert the amino group to a hydroxyl group. This route is often preferred for its regioselectivity and the relatively straightforward nature of the transformations.
Q2: What are the primary challenges when scaling up the bromination of 2-amino-5-chloropyridine?
A2: The primary challenges in scaling up the bromination step include controlling the regioselectivity to favor the desired 3-bromo isomer and preventing the formation of di-brominated byproducts.[1] Inadequate temperature control and poor mixing in larger reactors can lead to localized hotspots and uneven reagent distribution, exacerbating these issues and potentially lowering the yield.[1]
Q3: Why is temperature control so critical during the diazotization step?
A3: The diazotization of aminopyridines to form a diazonium salt is a highly exothermic reaction.[2] On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase. This can cause the unstable diazonium salt to decompose uncontrollably, leading to a significant decrease in yield and the formation of unwanted side products. Therefore, maintaining a low and stable temperature (typically 0-5 °C) is crucial for a successful and safe scale-up.
Q4: What are the common impurities encountered in the final product?
A4: Common impurities can include unreacted starting materials (2-amino-3-bromo-5-chloropyridine), over-brominated species (e.g., 3,x-dibromo-5-chloro-2-hydroxypyridine), and byproducts from the diazotization reaction. The formation of di-brominated byproducts is a known issue in the bromination of aminopyridines.[1] Incomplete hydrolysis of the diazonium salt can also lead to residual impurities.
Q5: What purification methods are recommended for large-scale production?
A5: For large-scale purification, crystallization or recrystallization is the most practical and cost-effective method.[1] The choice of solvent system is critical for achieving high purity and yield. Column chromatography, while useful at the lab scale, is often not economically viable for large quantities.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination Step
| Potential Cause | Recommended Solution |
| Poor Regioselectivity | The amino group in 2-amino-5-chloropyridine directs bromination to the ortho and para positions. To favor the desired 3-bromo isomer, consider using a milder brominating agent such as N-bromosuccinimide (NBS) instead of liquid bromine.[1] |
| Formation of Di-brominated Byproducts | This is often caused by an excess of the brominating agent.[1] Employ portion-wise addition of the brominating agent to maintain better control over the stoichiometry.[1] |
| Inadequate Mixing | In larger reactors, ensure the stirring mechanism is robust enough to provide thorough mixing and prevent localized high concentrations of the brominating agent.[1] |
| Suboptimal Temperature | While some brominations are performed at room temperature, on a larger scale, cooling the reaction mixture may be necessary to better control the reaction rate and minimize side reactions. |
Issue 2: Uncontrolled Exotherm or Low Yield in the Diazotization-Hydrolysis Step
| Potential Cause | Recommended Solution |
| Rapid Temperature Increase | The diazotization reaction is highly exothermic. Ensure the reactor has sufficient cooling capacity. Add the sodium nitrite solution slowly and monitor the internal temperature closely, maintaining it between 0-5 °C.[2] |
| Decomposition of Diazonium Salt | Diazonium salts are often unstable at higher temperatures. Immediate use of the diazonium salt in the subsequent hydrolysis step without isolation is recommended. |
| Incomplete Hydrolysis | After the diazotization is complete, ensure the reaction mixture is warmed sufficiently to drive the hydrolysis of the diazonium salt to completion. Monitor the reaction by TLC or HPLC. |
| Foaming and Gas Evolution | The decomposition of the diazonium salt releases nitrogen gas, which can cause significant foaming in a large reactor. Ensure the reactor has adequate headspace and consider using an anti-foaming agent if necessary. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product Oiling Out | If the product "oils out" during crystallization, it indicates that the solvent system is not optimal. Experiment with different solvent mixtures or consider a multi-step crystallization process. |
| Persistent Impurities | If recrystallization does not remove certain impurities, a chemical wash may be necessary. For example, an acidic wash can remove unreacted amino-containing starting materials. |
| Low Recovery from Crystallization | To maximize recovery, ensure the crystallization mixture is cooled slowly to allow for complete crystal formation. The mother liquor can be concentrated and a second crop of crystals can be collected. |
Experimental Protocols
Step 1: Bromination of 2-amino-5-chloropyridine
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To a stirred solution of 2-amino-5-chloropyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), cool the mixture to 0-5 °C.
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Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Quench the reaction with a solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-3-bromo-5-chloropyridine.
Step 2: Diazotization and Hydrolysis of 2-amino-3-bromo-5-chloropyridine
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Suspend the crude 2-amino-3-bromo-5-chloropyridine in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.[2]
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Stir the mixture at 0-5 °C for a specified time after the addition is complete.
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Slowly warm the reaction mixture to facilitate the hydrolysis of the diazonium salt. The temperature for hydrolysis may vary and should be optimized.
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The product, this compound, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data
Table 1: Typical Reaction Parameters and Yields
| Step | Key Reagents | Temperature (°C) | Typical Yield (%) | Purity (crude, %) |
| Bromination | 2-amino-5-chloropyridine, NBS | 0-10 | 80-90 | ~85 |
| Diazotization-Hydrolysis | 2-amino-3-bromo-5-chloropyridine, NaNO₂, H₂SO₄ | 0-5 (diazotization), RT to 50 (hydrolysis) | 70-85 | ~90 |
Note: Yields and purity are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
managing regioselectivity in reactions with 3-Bromo-5-chloro-2-hydroxypyridine
Welcome to the technical support center for 3-Bromo-5-chloro-2-hydroxypyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to effectively manage regioselectivity in reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the dominant tautomeric form of this compound in solution and how does it impact reactivity?
A1: this compound exists in a tautomeric equilibrium with its corresponding 2-pyridone form. The position of this equilibrium is highly dependent on the solvent.[1] In nonpolar solvents, the 2-hydroxypyridine form may be more prevalent, whereas in polar, protic solvents, the 2-pyridone form is significantly favored.[1][2] This is critical for reaction planning, as the directing effects of the hydroxyl group (ortho-, para-directing) are different from the pyridone moiety, which can influence reaction pathways such as electrophilic substitution and metalation.
Caption: Tautomeric equilibrium of the substrate.
Q2: In palladium-catalyzed cross-coupling reactions, which halogen (Bromine at C3 or Chlorine at C5) is generally more reactive?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive and susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond.[3] Therefore, reactions at the C3 position are generally favored under standard conditions, providing a basis for achieving regioselectivity.
Q3: What are the primary factors that control regioselectivity in reactions with this substrate?
A3: The primary factors are:
-
Inherent Reactivity: The C-Br bond is more reactive than the C-Cl bond in many catalytic cycles.[3]
-
Catalyst and Ligand Choice: The steric bulk and electronic properties of the ligands on the metal catalyst can influence which halogenated site is more accessible.[4] Bulky ligands can direct the catalyst to the less sterically hindered position.
-
Reaction Conditions: Parameters such as solvent polarity, temperature, and the choice of base can alter the reactivity of the catalyst and substrate, thereby influencing the regiochemical outcome.[4]
-
Directing Group Effects: The 2-hydroxy/pyridone moiety can direct reagents to specific positions, particularly in reactions like directed ortho-metalation.[5][6]
Q4: Can I achieve selective functionalization at the C5 position, targeting the C-Cl bond?
A4: While the C3-Br bond is more reactive, selective functionalization at the C5-Cl position is possible. This typically requires a two-step approach:
-
First, functionalize the more reactive C3-Br position.
-
Then, under more forcing conditions or with specialized catalysts designed for C-Cl activation, perform a second reaction at the C5 position. Alternatively, protecting the 2-hydroxy group can alter the electronic properties of the ring, potentially influencing the relative reactivity of the two halogen sites.
Troubleshooting Guide: Managing Regioselectivity
This guide addresses common issues encountered during the functionalization of this compound.
Issue 1: Poor or Incorrect Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Problem: The reaction yields a mixture of C3 and C5-substituted products, or the C5-substituted product is favored unexpectedly.
-
Potential Causes & Solutions:
-
Suboptimal Catalyst/Ligand System: The choice of ligand is critical for controlling which site the palladium catalyst interacts with. Sterically hindered ligands can prevent the catalyst from accessing one site over the other.[4][7]
-
Incorrect Reaction Conditions: Solvent polarity can influence catalyst activity and substrate conformation. High temperatures might provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
-
Troubleshooting Workflow for Cross-Coupling
Caption: Workflow for troubleshooting poor regioselectivity.
Comparative Data on Ligand Effects
The following table summarizes the general effects of different classes of phosphine ligands on the regioselectivity of cross-coupling reactions with dihalo-N-heteroarenes.
| Ligand Class | Key Characteristics | Expected Selectivity for 3-Br, 5-Cl Substrate | References |
| Triphenylphosphine (PPh₃) | Standard, less bulky | Moderate to good selectivity for C3-Br, but may require higher temperatures leading to C5-Cl side products. | [7] |
| Bulky Biarylphosphines (e.g., SPhos, XPhos, RuPhos) | Sterically demanding, electron-rich | High selectivity for C3-Br. The steric bulk effectively blocks the catalyst from easily accessing the C5 position. | [8] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | Strong σ-donors, sterically bulky | Very high selectivity for C3-Br. Can sometimes promote unusual selectivity patterns depending on the substrate. | [4][7] |
| Bidentate Ligands (e.g., DPPF, BINAP) | Chelating ligands | Good selectivity for C3-Br. Often used to prevent catalyst decomposition and can speed up the reaction. |
Issue 2: Unsuccessful Directed ortho-Metalation (DoM)
-
Problem: Attempted lithiation results in a complex mixture, halogen-metal exchange, or no reaction.
-
Potential Causes & Solutions:
-
Tautomer Ambiguity: The 2-pyridone tautomer possesses an acidic N-H proton. Using a strong base like n-BuLi will deprotonate the nitrogen first before any C-H activation. The resulting lithium amide can then direct subsequent lithiation. The 2-hydroxy form would be deprotonated at the oxygen.
-
Incorrect Base: For C-H deprotonation (DoM), a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or LiTMP is often required to avoid nucleophilic attack on the pyridine ring or halogen-metal exchange.[9]
-
Temperature Control: Halogen-metal exchange with the C-Br bond is often fast, even at low temperatures. C-H deprotonation may require slightly higher temperatures, but this must be carefully optimized to avoid side reactions.
-
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position
This protocol is designed to selectively form a C-C bond at the C3-position by targeting the more reactive C-Br bond.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and a bulky monophosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Oxidative addition is the key regioselective step.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C3-Position
This protocol facilitates the formation of a C-N bond at the C3 position.
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a vial.
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane (4 mL).
-
Reaction: Seal the vial and stir the mixture at 90-110 °C. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
preventing decomposition of 3-Bromo-5-chloro-2-hydroxypyridine during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 3-Bromo-5-chloro-2-hydroxypyridine during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Reaction mixture turns dark or forms unexpected precipitates.
| Possible Cause | Suggested Solution |
| Thermal Decomposition | This compound may be sensitive to high temperatures. Maintain a reaction temperature below the recommended limit. Consider running the reaction at a lower temperature for a longer duration. |
| Oxidative Degradation | The compound may be susceptible to oxidation, especially in the presence of air and certain reagents.[1] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. |
| pH Instability | Extreme pH conditions (highly acidic or basic) can promote decomposition or unwanted side reactions. Maintain the reaction pH within a stable range for the compound. Use a suitable buffer system if necessary. |
| Photodecomposition | Exposure to light, particularly UV light, can sometimes lead to the degradation of halogenated organic compounds. Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. |
| Incompatible Reagents | Strong oxidizing or reducing agents may degrade the molecule.[1] Carefully review the compatibility of all reagents with the pyridine ring and its substituents. |
Issue 2: Low yield of the desired product and presence of multiple unidentified byproducts.
| Possible Cause | Suggested Solution |
| Tautomerization and Side Reactions | 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer.[2][3][4][5] This can lead to different reactivity and potential side reactions. The equilibrium is solvent-dependent.[3][4][5] Experiment with different solvents to favor the desired tautomer and minimize side reactions. Protect the hydroxyl group if it's not the intended reaction site. |
| Halogen Exchange or Loss | Under certain conditions, the bromo or chloro substituents can be labile. Avoid strong nucleophiles or bases that could lead to substitution or elimination reactions. Use milder reaction conditions where possible. |
| Catalyst-Induced Decomposition | Some transition metal catalysts used in cross-coupling reactions can potentially interact with the pyridine nitrogen or the halogens, leading to degradation. Screen different catalysts and ligands to find one that is efficient for the desired transformation but minimizes decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving this compound?
A1: While specific optimal temperatures are reaction-dependent, it is generally advisable to start with lower temperatures (e.g., 0 °C to room temperature) and monitor the reaction progress.[6] If the reaction is sluggish, a moderate increase in temperature can be attempted, but careful monitoring for signs of decomposition (color change, precipitate formation) is crucial. Avoid excessive heating unless literature for a specific reaction suggests otherwise.
Q2: How does pH affect the stability of this compound?
A2: The 2-hydroxypyridine moiety has both acidic (hydroxyl group) and basic (pyridine nitrogen) properties. Extreme pH values can lead to deprotonation or protonation, altering the electronic properties of the molecule and potentially increasing its susceptibility to decomposition. For instance, strongly basic conditions might facilitate nucleophilic attack on the halogenated positions. It is recommended to maintain a pH close to neutral or within a range determined to be optimal for the specific reaction.
Q3: Which solvents are recommended to minimize decomposition?
A3: The choice of solvent can influence the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[3] Non-polar aprotic solvents may favor the hydroxypyridine form, while polar solvents can favor the pyridone form. The stability in a particular solvent should be evaluated on a case-by-case basis. Common solvents used in reactions with similar compounds include DMF, THF, and acetone.[6] It is important to use dry, degassed solvents to prevent hydrolysis and oxidation.
Q4: Are there any known incompatible reagents to avoid?
A4: Strong oxidizing agents should be used with caution as they can lead to the formation of N-oxides or degradation of the pyridine ring.[1] Similarly, strong reducing agents might lead to hydrodehalogenation. The compatibility should always be assessed based on the specific reaction being performed.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Inert Atmosphere: To a dry reaction flask, add this compound, the boronic acid derivative (1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Base: Add a degassed solvent (e.g., 1,4-dioxane/water mixture) and a base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the appearance of decomposition products.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing decomposition issues.
Caption: Potential degradation pathways for this compound.
References
- 1. 5-BROMO-3-CHLORO-2-HYDROXYPYRIDINE | CAS#:58236-20-7 | Chemsrc [chemsrc.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. sdiarticle2.in [sdiarticle2.in]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring for 3-Bromo-5-chloro-2-hydroxypyridine Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the coupling reactions of 3-Bromo-5-chloro-2-hydroxypyridine. The following sections offer insights into common reaction monitoring techniques, potential challenges, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for rapid, qualitative monitoring of my coupling reaction?
A1: Thin-Layer Chromatography (TLC) is the most suitable technique for rapid, qualitative monitoring of your reaction's progress. It allows for a quick visualization of the consumption of the starting material (this compound) and the formation of the product.
Q2: How can I quantitatively monitor the progress of my reaction?
A2: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[1] HPLC provides accurate information on the concentration of reactants and products over time, while 1H NMR can be used for in-situ monitoring without the need for sample workup by tracking the disappearance of starting material signals and the appearance of product signals.[1]
Q3: I have both a bromo and a chloro substituent on my pyridine ring. Which one will react first in a palladium-catalyzed cross-coupling reaction?
A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Therefore, the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond. This allows for chemoselective coupling at the 3-position (bromine) while leaving the 5-position (chlorine) intact for potential subsequent transformations.
Q4: Can the hydroxyl group on the pyridine ring interfere with the coupling reaction?
A4: Yes, the hydroxyl group can influence the reaction in several ways. It can act as a directing group, potentially influencing the regioselectivity of the coupling.[2] It can also act as a competing nucleophile, especially in Buchwald-Hartwig amination if not properly managed. The acidity of the hydroxyl proton may also necessitate the use of a stronger or additional equivalent of base.
Q5: What are the most common side reactions to look out for?
A5: Common side reactions include homocoupling of the boronic acid (in Suzuki-Miyaura reactions), dehalogenation (replacement of the bromine with a hydrogen), and catalyst decomposition (formation of palladium black). In Buchwald-Hartwig reactions, competitive C-O coupling involving the hydroxyl group can also be a potential side reaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive Catalyst: The palladium catalyst may have been oxidized or improperly activated. | Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use of a pre-catalyst can often give more reliable results. |
| Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the specific transformation. | For challenging substrates like 2-hydroxypyridines, sterically hindered and electron-rich ligands (e.g., SPhos, XPhos) are often more effective. | |
| Incorrect Base: The base may be too weak to facilitate the catalytic cycle effectively. | For Suzuki-Miyaura reactions, consider stronger bases like K3PO4 or Cs2CO3. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically used. | |
| Multiple spots on TLC, including starting material and product | Incomplete Reaction: The reaction has not gone to completion. | Increase the reaction time or temperature. If the reaction has stalled, consider adding a fresh portion of the catalyst. |
| Side Reactions: Formation of byproducts such as homocoupled boronic acid or dehalogenated starting material. | Optimize the reaction conditions, such as lowering the temperature or using a different catalyst/ligand system. Ensure the boronic acid is of high purity. | |
| Formation of a black precipitate (Palladium black) | Catalyst Decomposition: The palladium catalyst has aggregated and precipitated out of the solution, rendering it inactive. | This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand. Try lowering the reaction temperature and ensure a strictly inert atmosphere. A more robust ligand may also be required. |
| Chemoselectivity issues (reaction at the C-Cl bond) | Harsh Reaction Conditions: Very high temperatures or highly active catalysts might lead to some reactivity at the less reactive C-Cl bond. | Perform the reaction at the lowest effective temperature to maximize selectivity for the more reactive C-Br bond. |
| Low yield in Buchwald-Hartwig amination with evidence of C-O coupling | Competing Nucleophile: The hydroxyl group is competing with the amine nucleophile. | Consider protecting the hydroxyl group before the coupling reaction. Alternatively, using a non-coordinating, strong base and a bulky ligand can sometimes minimize this side reaction. |
Quantitative Data Summary
The following table presents representative data for Suzuki-Miyaura couplings of related bromopyridine derivatives. Note that optimal conditions for this compound may vary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | Good to Excellent |
| 3 | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 6 | Good to Excellent |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | Good to Excellent |
Data is representative of typical results found in the literature for similar substrates and may require optimization for this compound.[3]
Experimental Protocols
Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a 4:1 ratio and adjusting as needed)
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., potassium permanganate stain)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. It is also advisable to co-spot the starting material for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front has reached a suitable height, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. Aromatic compounds are typically UV active.
-
If necessary, further visualize the plate by dipping it into a potassium permanganate staining solution followed by gentle heating.
Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
A gradient elution is often suitable, for example, starting with 95% A and increasing to 95% B over 15-20 minutes.
Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a sample by taking a small aliquot (e.g., 10-20 µL) from the reaction mixture, diluting it with the mobile phase, and filtering it through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting material and the product. The retention times should be determined by injecting standards of the pure compounds.
-
Quantify the reaction progress by integrating the peak areas of the starting material and product.
In-situ Reaction Monitoring by ¹H NMR Spectroscopy
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, THF-d₈)
-
Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Set up the reaction in a deuterated solvent in an NMR tube or a flask from which aliquots can be taken.
-
If using an internal standard, add a known amount to the reaction mixture.
-
Acquire an initial ¹H NMR spectrum before initiating the reaction to identify the characteristic peaks of the starting material and the internal standard.
-
Start the reaction (e.g., by adding the catalyst or heating).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the reaction by observing the decrease in the integral of a characteristic peak of the starting material and the corresponding increase in the integral of a characteristic peak of the product.
-
The percentage conversion can be calculated by comparing the integrals of the starting material and product peaks relative to the internal standard.
Visualizations
Caption: A general experimental workflow for monitoring palladium-catalyzed coupling reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
Validation & Comparative
Reactivity of 3-Bromo-5-chloro-2-hydroxypyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like pyridine is a cornerstone of modern synthesis. Among the myriad of available building blocks, 3-Bromo-5-chloro-2-hydroxypyridine presents a unique platform for diversification due to the differential reactivity of its two halogen substituents. This guide provides a comparative analysis of the reactivity of this compound with other halopyridines in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.
The reactivity of halopyridines in cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength, with the general trend being I > Br > Cl.[1] This trend directly influences the rate-determining oxidative addition step in the catalytic cycles of common cross-coupling reactions.[2] The weaker C-Br bond in this compound is therefore expected to be more susceptible to oxidative addition by a palladium(0) catalyst compared to the stronger C-Cl bond. This inherent difference in reactivity allows for selective functionalization at the 3-position under carefully controlled conditions.
Furthermore, the position of the halogen on the pyridine ring significantly impacts its reactivity. Electron-deficient positions (C2, C4, C6) are generally more reactive than the electron-rich C3 and C5 positions.[3] In the case of this compound, both halogens are at electron-rich positions, which generally require more forcing reaction conditions or highly active catalyst systems for efficient coupling.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections detail the expected reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, with comparative data from other halopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[4] The reactivity of halopyridines in this reaction follows the general trend of I > Br > Cl.[4][5] For this compound, selective coupling at the C-Br bond is anticipated. Achieving coupling at the C-Cl bond would necessitate more forcing conditions, such as higher temperatures and more sophisticated catalyst systems.[1]
Table 1: Representative Data for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 / 12 | >95 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 / 18 | ~90 |
| 4-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DME | 80 / 4 | 92 |
| 2,6-Dichloropyridine | Alkyl pinacol boronic ester | Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O | 100 / 24 | High |
This table presents representative data from various sources to illustrate general trends and should not be considered a direct comparison under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[6] Similar to the Suzuki-Miyaura coupling, the reactivity of halopyridines is largely dependent on the halogen, with the order of reactivity generally being I > Br > Cl.[3] Selective amination at the 3-position of this compound is the expected outcome under standard conditions. More reactive catalyst systems, often employing bulky, electron-rich phosphine ligands, may be required to achieve high yields, especially for the less reactive chloro-substituted position.[7]
Table 2: Representative Data for Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 16 | 98 |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 / 24 | 94 |
| 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 / 24 | I > Br > Cl |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 / 0.5 (MW) | High (selective at C2)[8] |
This table presents representative data from various sources to illustrate general trends and should not be considered a direct comparison under identical conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[9] The reactivity of halopyridines in this reaction also follows the established I > Br > Cl trend. Therefore, selective coupling of a terminal alkyne at the C-Br position of this compound is the anticipated outcome.
Table 3: Representative Data for Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT / 4 | 95 |
| 2-Chloropyridine | Phenylacetylene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 100 / 24 | Moderate |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 16 | High[10] |
| 3-Bromo-1,2-diones | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT / 1 | up to 93[11] |
This table presents representative data from various sources to illustrate general trends and should not be considered a direct comparison under identical conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and successful synthesis. Below are generalized procedures for the three key cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄; 2.0-3.0 equiv) is placed in a reaction vessel.[12] The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DME) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos). The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12][13]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the halopyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, XPhos; 1-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃; 1.2-2.5 equiv) are combined.[14] The tube is evacuated and backfilled with an inert gas. A degassed anhydrous solvent (e.g., Toluene, Dioxane, THF) is added, and the mixture is heated to the required temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to yield the desired arylamine.[14]
General Procedure for Sonogashira Coupling
To a solution of the halopyridine (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine base like Et₃N or piperidine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%).[15][16] The reaction is typically carried out under an inert atmosphere. The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The crude product is then purified by column chromatography.[12]
Visualizing Reactivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: General reactivity trend of halogens in palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. kbfi.ee [kbfi.ee]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-5-chloro-2-hydroxypyridine
For researchers, scientists, and professionals in drug development, the purity and quantification of intermediates like 3-Bromo-5-chloro-2-hydroxypyridine are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical methods is a crucial step to guarantee that the measurements are reliable and reproducible. This guide provides a comparative overview of the common analytical techniques for this compound, supported by experimental protocols and data presentation.
The primary analytical methods for the analysis of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods often depends on the compound's volatility, thermal stability, and the specific requirements of the analysis.
Comparison of Analytical Methods
A summary of the key performance characteristics of HPLC and GC for the analysis of this compound is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Best suited for volatile and thermally stable compounds. |
| Typical Columns | C18 reversed-phase columns are commonly used.[2] | Capillary columns with various stationary phases (e.g., polysiloxanes). |
| Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS).[3] |
| Strengths | Versatile, high resolution, suitable for a broad range of compounds. | High sensitivity and resolution for volatile compounds; robust and reliable.[1] |
| Limitations | May require more complex mobile phases, potential for peak tailing with basic compounds like pyridines. | Not suitable for non-volatile or thermally labile compounds.[1] |
Experimental Protocols
Detailed methodologies for the validation of HPLC and GC methods are provided below. These protocols are general and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method Validation
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to ensure good peak shape and resolution for pyridine derivatives.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
-
Injection Volume: Typically 10 µL.
2. Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other potential peaks.
-
Linearity and Range: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. The analysis is performed on at least three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) in triplicate. The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): The analysis of at least six replicate samples of the same concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day, by a different analyst, or with different equipment. The RSD over the different days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the results.
Gas Chromatography (GC) Method Validation
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol or a low-bleed polysiloxane column).
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate.
-
Injector and Detector Temperatures: Optimized to ensure efficient vaporization of the sample and to prevent condensation. For example, injector at 250°C and detector at 280°C.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
2. Validation Parameters:
The validation parameters for GC are analogous to those for HPLC:
-
Specificity: Demonstrated by the separation of the analyte from solvents and potential impurities. Mass spectrometry provides a high degree of specificity.
-
Linearity and Range: A calibration curve is generated by injecting a series of standards of known concentrations.
-
Accuracy: Determined by spike recovery experiments.
-
Precision (Repeatability and Intermediate Precision): Assessed by calculating the RSD of replicate injections.
-
LOD and LOQ: Determined based on the S/N ratio or calibration curve statistics.
-
Robustness: Evaluated by making small changes to parameters like inlet temperature, oven temperature ramp rate, and carrier gas flow rate.
Visualizations
To further clarify the processes involved in analytical method validation, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
References
Comparative Guide to the Biological Activity of Halogenated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various pyridine derivatives, with a focus on antimicrobial and anticancer properties. Due to the limited availability of published research specifically on 3-Bromo-5-chloro-2-hydroxypyridine derivatives, this document presents data from structurally related halogenated and non-halogenated pyridine analogs to offer insights into their potential therapeutic applications.
Anticancer Activity of Pyridine Derivatives
Pyridine and its fused heterocyclic derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer activities. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
A study on novel pyridine and pyridone anticancer compounds demonstrated that 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (compound 1 ) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (compound 2 ) inhibit the proliferation of MCF-7 and HepG2 cancer cells. Compound 1 was particularly effective against HepG2 cells with an IC50 value of 4.5 ± 0.3 µM. The mechanism of action for these compounds involves the induction of G2/M cell cycle arrest and apoptosis, associated with the upregulation of p53, p21, and JNK.[1]
Another study on cyanopyridinone and cyanopyridine-based cancer cell Pim-1 inhibitors revealed that several derivatives displayed significant cytotoxicity against various cancer cell lines. For instance, compounds 4c and 4d showed potent activity against the HePG2 cell line with IC50 values of 8.02 ± 0.38 µM and 6.95 ± 0.34 µM, respectively, which is more potent than the reference drug 5-FU.[2]
Table 1: Cytotoxicity of Various Pyridine Derivatives against Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Pyridin-2-one | HepG2 | 4.5 ± 0.3 | [1] |
| 2 | Pyridine | HepG2 | >15 | [1] |
| 4c | Cyanopyridine | HepG2 | 8.02 ± 0.38 | [2] |
| 4d | Cyanopyridine | HepG2 | 6.95 ± 0.34 | [2] |
| 4c | Cyanopyridine | HCT-116 | 7.15 ± 0.35 | [2] |
| 4d | Cyanopyridine | HCT-116 | 8.35 ± 0.42 | [2] |
| IP-5 | Imidazo[1,2-a]pyridine | HCC1937 | 45 | [3] |
| IP-6 | Imidazo[1,2-a]pyridine | HCC1937 | 47.7 | [3] |
Antimicrobial Activity of Pyridine Derivatives
Halogenated functional groups on pyridine rings have been shown to influence their antimicrobial properties. Various studies have demonstrated the efficacy of pyridine derivatives against a range of bacterial and fungal pathogens.
For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. Compounds 21b , 21d , and 21f exhibited strong antibacterial activity, comparable to linezolid, against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[4]
Another study on pyrazoline and hydrazone derivatives containing a pyridine ring showed moderate antimicrobial activity against various bacteria and fungi, with MIC values ranging from 32-512 μg/mL.[5] The substitution pattern on the pyridine and adjacent rings was found to influence the antimicrobial spectrum and potency.[5]
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 21b | 3-(Pyridine-3-yl)-2-oxazolidinone | S. aureus | 2 | [4] |
| 21d | 3-(Pyridine-3-yl)-2-oxazolidinone | S. aureus | 2 | [4] |
| 21f | 3-(Pyridine-3-yl)-2-oxazolidinone | S. aureus | 2 | [4] |
| 21b | 3-(Pyridine-3-yl)-2-oxazolidinone | S. pneumoniae | 1 | [4] |
| 21d | 3-(Pyridine-3-yl)-2-oxazolidinone | S. pneumoniae | 2 | [4] |
| 21f | 3-(Pyridine-3-yl)-2-oxazolidinone | S. pneumoniae | 1 | [4] |
| 4 | 2-Pyrazoline | E. coli | 64 | [5] |
| 8 | 2-Pyrazoline | E. coli | 32 | [5] |
| 21 | 2-Pyrazoline | C. albicans | 32 | [5] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7][9]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[8][9]
-
Compound Treatment: Remove the old media and add 100 µL of media containing the test compound at various concentrations. Incubate for a further 24-72 hours.[8][9]
-
MTT Addition: Add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7][8][9]
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 500 and 600 nm.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
p53 and JNK Signaling in Anticancer Activity
Caption: A simplified diagram illustrating the induction of apoptosis and cell cycle arrest by some anticancer pyridine derivatives through the p53 and JNK signaling pathways.[1]
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT (Assay protocol [protocols.io]
- 9. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-5-chloro-2-hydroxypyridine and Its Derivatives
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced structural characteristics of heterocyclic compounds is paramount. This guide provides a comparative spectroscopic analysis of 3-bromo-5-chloro-2-hydroxypyridine and its key derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein offers a baseline for identifying these compounds and understanding the electronic effects of substituent modifications on the pyridine ring.
Spectroscopic Data Comparison: ¹H and ¹³C NMR
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected derivatives. Chemical shifts (δ) are reported in parts per million (ppm). Due to the tautomeric nature of 2-hydroxypyridines, they can exist in equilibrium with their 2-pyridone form. The presented data is for the predominant tautomer observed under the specified conditions.
Table 1: ¹H NMR Spectroscopic Data
| Compound | H-4 (ppm) | H-6 (ppm) | Other Signals (ppm) | Solvent |
| This compound | ~7.8 (d) | ~8.1 (d) | - | DMSO-d₆ |
| 3-Bromo-5-chloro-2-methoxypyridine | 7.85 (d, J=2 Hz) | 8.42 (d, J=2 Hz) | 3.9 (s, 3H, -OCH₃) | CDCl₃ |
| 3-Bromo-5-hydroxypyridine | 7.42 (dd, J=3, 2 Hz) | 8.10 (d, J=2 Hz) | 8.06 (d, J=3 Hz, H-2), 10.47 (br. s, 1H, -OH) | CD₃OD / DMSO-d₆[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Signals (ppm) | Solvent |
| This compound | ~158 | ~108 | ~140 | ~122 | ~145 | - | DMSO-d₆ |
| 3-Bromo-5-chloro-2-methoxypyridine | 158.2 | 121.1 | 139.4 | 129.5 | 146.5 | 36.2 (-OCH₃) | CDCl₃[2] |
| 3-Bromo-5-hydroxypyridine | - | - | - | - | - | - | - |
Data for 3-Bromo-5-hydroxypyridine ¹³C NMR is not specified in the provided search results.
Experimental Protocols
General Synthesis of this compound
A plausible synthetic route can be adapted from procedures for related halogenated pyridines. A common starting material is 2,5-dichloropyridine, which can undergo nitration, followed by reduction and subsequent Sandmeyer reactions to introduce the bromo and hydroxyl groups.
-
Nitration: 2,5-Dichloropyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the 3-position.
-
Reduction: The resulting 2,5-dichloro-3-nitropyridine is reduced to 3-amino-2,5-dichloropyridine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Bromination: The amino group is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HBr). Subsequent treatment with a copper(I) bromide solution introduces the bromine atom at the 3-position.
-
Hydroxylation: The 2-chloro group can be hydrolyzed to a hydroxyl group under appropriate conditions, such as heating with a strong base, to yield the final product.
Synthesis of 3-Bromo-5-chloro-2-methoxypyridine
This derivative can be synthesized from this compound by O-alkylation.
-
Deprotonation: this compound is treated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like DMF or THF to deprotonate the hydroxyl group.
-
Methylation: An electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The resulting alkoxide attacks the methyl group in an Sₙ2 reaction to form the methoxy ether.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.[3]
NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[4] The solution should be free of any particulate matter.[4]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[5]
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).[6]
-
¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each unique carbon atom.[7] A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from the synthesis of the target compounds to their comparative spectroscopic analysis.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. youtube.com [youtube.com]
A Comparative Guide to Synthetic Routes for 3-Bromo-5-chloro-2-hydroxypyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Bromo-5-chloro-2-hydroxypyridine is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two potential synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
Comparison of Synthetic Routes
The two primary alternative routes for the synthesis of this compound that will be discussed are:
-
Route A: Diazotization of 2-amino-3-bromo-5-chloropyridine. This classical approach involves the conversion of an amino group on the pyridine ring to a hydroxyl group via a diazonium salt intermediate.
-
Route B: Bromination of 5-chloro-2-methoxypyridine followed by Demethylation. This strategy introduces the bromo substituent at a later stage and concludes with the deprotection of a methoxy group to reveal the desired hydroxyl functionality.
The following table summarizes the key aspects of each synthetic route for a quick comparison:
| Parameter | Route A: Diazotization | Route B: Bromination & Demethylation |
| Starting Material | 2-amino-3-bromo-5-chloropyridine | 5-chloro-2-methoxypyridine |
| Key Steps | Diazotization | Bromination, Demethylation |
| Key Reagents | Sodium nitrite, Acid (e.g., H₂SO₄) | Bromine, Acetic Acid, Demethylating Agent (e.g., HBr, BBr₃) |
| Reported Yield | Not explicitly reported for this substrate | Bromination: 64%[1]; Demethylation: Varies |
| Reaction Conditions | Low temperatures (0 °C) for diazotization | Bromination: 80 °C; Demethylation: Varies (e.g., reflux) |
| Potential Advantages | Potentially shorter route if starting material is available. | Milder conditions for bromination may be possible. |
| Potential Disadvantages | Handling of potentially unstable diazonium salts. Yield can be variable. | Additional demethylation step required. Harsh reagents may be needed for demethylation. |
Route A: Synthesis via Diazotization of 2-amino-3-bromo-5-chloropyridine
This synthetic pathway utilizes the well-established Sandmeyer-type reaction to convert an amino-substituted pyridine into the corresponding hydroxypyridine.
Diagram 1: Synthetic pathway for Route A via diazotization.
Experimental Protocol
Step 1: Diazotization of 2-amino-3-bromo-5-chloropyridine
A general procedure for the diazotization of a 3-bromo-2-aminopyridine is described in US Patent 5436344A.[2] The following is an adapted protocol for the specific synthesis of this compound.
-
Dissolution: Dissolve 2-amino-3-bromo-5-chloropyridine in an aqueous acidic solution, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.
-
Hydrolysis: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at low temperature for a specified period. Then, gently warm the mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.
-
Isolation: The product, this compound, may precipitate out of the solution upon warming or neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Note: The yield for this specific transformation is not explicitly provided in the searched literature. Yields for diazotization reactions of aminopyridines can be variable and may require optimization of reaction conditions.
Route B: Synthesis via Bromination and Demethylation
This alternative route begins with a methoxy-substituted pyridine, introduces the bromine atom, and then converts the methoxy group to the final hydroxyl group.
Diagram 2: Synthetic pathway for Route B via bromination and demethylation.
Experimental Protocols
Step 1: Synthesis of 3-bromo-5-chloro-2-methoxypyridine
The following protocol is adapted from a general procedure for the bromination of 5-chloro-2-methoxypyridine, which has a reported yield of 64%.[1]
-
Preparation of Bromine Solution: Slowly add bromine (1.5 mL, 29.28 mmol) to glacial acetic acid (7 mL).
-
Reaction Setup: In a separate flask, dissolve 5-chloro-2-methoxypyridine (2.1 g, 14.63 mmol) and sodium acetate (1.2 g, 14.63 mmol) in glacial acetic acid (7 mL).
-
Bromination: Slowly add the prepared bromine solution to the mixture of 5-chloro-2-methoxypyridine and sodium acetate.
-
Reaction: Stir the resulting reaction mixture at 80 °C for 6 hours.
-
Work-up: After cooling to room temperature, add ether and water for extraction. Wash the organic layer sequentially with 1N aqueous sodium hydroxide solution and 4% aqueous sodium bisulfite solution.
-
Purification: Dry the organic layer with magnesium sulfate, remove the solvent under reduced pressure, and purify the residue by flash chromatography (100% hexane as eluent) to yield 3-bromo-5-chloro-2-methoxypyridine as a white solid.
Step 2: Demethylation of 3-bromo-5-chloro-2-methoxypyridine
Several reagents can be employed for the demethylation of aryl methyl ethers.[3] Below are two potential protocols using hydrobromic acid or boron tribromide.
Protocol 2a: Demethylation using Hydrobromic Acid (HBr)
-
Reaction Setup: Reflux a solution of 3-bromo-5-chloro-2-methoxypyridine in a concentrated solution of hydrobromic acid (e.g., 48% aqueous HBr).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2b: Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers and can often be used at or below room temperature.
-
Reaction Setup: Dissolve 3-bromo-5-chloro-2-methoxypyridine in an anhydrous solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C or a lower temperature (e.g., -78 °C) and slowly add a solution of boron tribromide in dichloromethane.
-
Reaction: Allow the reaction to warm to room temperature and stir for a designated period, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol at low temperature.
-
Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.
Note: The yields for the demethylation of 3-bromo-5-chloro-2-methoxypyridine are not explicitly reported in the searched literature and would require experimental determination. The choice of demethylating agent and reaction conditions can significantly impact the yield and purity of the final product.
Conclusion
Both presented synthetic routes offer viable pathways to this compound. The choice between Route A and Route B will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route A may be more direct if the amino precursor is readily accessible, though it involves the handling of potentially hazardous diazonium intermediates. Route B provides an alternative that avoids diazotization but introduces an additional demethylation step, which may require optimization to achieve high yields. For any large-scale production, a thorough experimental evaluation of both routes would be necessary to determine the most efficient and economical process.
References
A Comparative Guide to the Mechanistic Pathways of 3-Bromo-5-chloro-2-hydroxypyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic studies and reaction performance of 3-Bromo-5-chloro-2-hydroxypyridine in two pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document serves as a practical resource, offering objective comparisons with alternative substrates, detailed experimental protocols, and visual representations of reaction mechanisms to aid in the strategic design and development of novel chemical entities.
Introduction to the Reactivity of this compound
This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the presence of two distinct halogen atoms, a bromine at the 3-position and a chlorine at the 5-position, as well as a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its corresponding pyridone form. This unique structural arrangement allows for selective functionalization, making it a valuable scaffold for the synthesis of a diverse range of complex molecules.
The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds is a key determinant of its reactivity in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond.[1] This differential reactivity enables selective cross-coupling at the 3-position.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. In the context of this compound, the reaction typically proceeds selectively at the more reactive C-Br bond.
Mechanistic Pathway
The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is initiated by the oxidative addition of the C-Br bond to a palladium(0) complex. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the arylated product and regenerate the palladium(0) catalyst. The presence of the 2-hydroxy group can influence the reaction, potentially through coordination with the palladium center or by affecting the electronic properties of the pyridine ring.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Performance Comparison
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, compared to a similar substrate, 3,5-dibromopyridine. The data illustrates the selective reactivity of the C-Br bond.
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [2] |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 92 | [3] |
| 3 | 3,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 95 (mono-arylated at C-3) | [4] |
| 4 | 3,5-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 88 (mono-arylated at C-3) | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed solvent (e.g., a mixture of dioxane and water) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.
Mechanistic Pathway
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[5] The 2-hydroxy group may participate in the reaction, for instance, by acting as an intramolecular ligand or influencing the basicity of the reaction medium.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Performance Comparison
The following table presents data for the Buchwald-Hartwig amination of this compound and a comparative substrate. The choice of ligand and base is critical for achieving high yields.
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 78 | [6] |
| 2 | This compound | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 85 | [7] |
| 3 | 3,5-Dibromopyridine | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 110 | 12 | 91 (mono-aminated at C-3) | [8] |
| 4 | 3,5-Dibromopyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 120 | 20 | 82 (mono-aminated at C-3) | [9] |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, a reaction tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
The solvent (e.g., toluene) is added, followed by this compound and the amine.
-
The tube is sealed and heated to the desired temperature with stirring.
-
After the reaction is complete (monitored by GC-MS or LC-MS), it is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by chromatography.[10]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Conclusion
This compound demonstrates predictable and selective reactivity in palladium-catalyzed cross-coupling reactions, primarily at the more labile C-Br bond. The protocols and comparative data presented in this guide highlight the importance of careful selection of catalysts, ligands, and reaction conditions to achieve optimal outcomes in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The versatility of this building block, coupled with a mechanistic understanding of its reactivity, provides a powerful platform for the synthesis of novel and complex molecular architectures for drug discovery and materials science.
References
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
A Comparative Guide to the Computational Modeling of 3-Bromo-5-chloro-2-hydroxypyridine Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Bromo-5-chloro-2-hydroxypyridine, a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2] The reactivity of this compound is compared with structurally related alternatives to elucidate the influence of its substituent pattern on its chemical behavior. The insights presented are derived from established computational modeling methodologies, offering a predictive framework for its application in synthetic chemistry.
Introduction to this compound and its Reactivity
This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its reactivity is primarily governed by the electronic properties of the bromine and chlorine substituents, the tautomeric equilibrium between its hydroxy and pyridone forms, and the positions of these functionalities on the pyridine ring.[3][4] Understanding these factors is crucial for predicting its behavior in various chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
A key aspect of the chemistry of 2-hydroxypyridines is their existence as a mixture of two tautomeric forms: the aromatic lactim (hydroxy) form and the non-aromatic lactam (pyridone) form.[3][5] The position of this equilibrium is highly dependent on the substitution pattern and the solvent environment, which in turn influences the molecule's reactivity. Computational studies on substituted 2-hydroxypyridines have shown that the lactim tautomer is often dominant in the gas phase, while the lactam form can be favored in polar solvents.[3][5]
Comparative Computational Analysis
To objectively assess the reactivity of this compound, a comparative computational analysis is proposed against a series of analogous compounds. This allows for the systematic evaluation of the electronic effects of the bromine and chlorine substituents. The selected compounds for this comparative study are:
-
2-Hydroxypyridine
-
3-Bromo-2-hydroxypyridine
-
5-Chloro-2-hydroxypyridine
-
This compound
Tautomeric Equilibrium
The relative stability of the lactim and lactam tautomers for each compound is a critical parameter in determining their reactivity. Density Functional Theory (DFT) calculations are a well-established method for predicting these tautomeric preferences.[5][6] The table below summarizes the predicted relative energies of the lactam tautomer with respect to the lactim tautomer for the selected compounds in the gas phase.
| Compound | Substituents | Relative Energy of Lactam (kcal/mol) | Predicted Dominant Tautomer (Gas Phase) |
| 2-Hydroxypyridine | None | 0.8 | Lactim |
| 3-Bromo-2-hydroxypyridine | 3-Bromo | 1.2 | Lactim |
| 5-Chloro-2-hydroxypyridine | 5-Chloro | -0.5 | Lactam |
| This compound | 3-Bromo, 5-Chloro | -0.2 | Lactam |
Note: The data presented in this table is illustrative and based on trends observed in computational studies of similar compounds. Negative values indicate that the lactam form is more stable.
Frontier Molecular Orbital Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity towards electrophiles and nucleophiles, respectively. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Hydroxypyridine | -6.5 | -0.8 | 5.7 |
| 3-Bromo-2-hydroxypyridine | -6.7 | -1.1 | 5.6 |
| 5-Chloro-2-hydroxypyridine | -6.8 | -1.3 | 5.5 |
| This compound | -7.0 | -1.5 | 5.5 |
Note: The data presented in this table is illustrative and based on general trends in computational chemistry.
The progressive decrease in the LUMO energy with the addition of electron-withdrawing halogen substituents suggests that this compound is the most reactive towards nucleophiles among the compared compounds.
Experimental Protocols
To validate the computational predictions, the following experimental protocol for a comparative kinetic study of nucleophilic aromatic substitution is proposed.
General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a series of parallel reaction vessels, dissolve each of the four pyridine derivatives (2-Hydroxypyridine, 3-Bromo-2-hydroxypyridine, 5-Chloro-2-hydroxypyridine, and this compound) in a suitable polar aprotic solvent (e.g., DMF or DMSO) to a final concentration of 0.1 M.
-
Nucleophile Addition: To each vessel, add an equimolar amount of a nucleophile (e.g., sodium methoxide).
-
Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 50 °C) and monitor the progress by periodically taking aliquots and analyzing them by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Kinetic Analysis: Determine the initial reaction rates by plotting the concentration of the starting material versus time. The relative reactivity can be established by comparing the rate constants for each reaction.
Visualizations
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium of this compound.
Proposed Computational Workflow
Caption: Workflow for the computational analysis of reactivity.
Conclusion
The computational modeling of this compound and its analogs provides valuable insights into its reactivity. The presence of both bromo and chloro substituents is predicted to lower the LUMO energy, thereby increasing its susceptibility to nucleophilic attack compared to simpler 2-hydroxypyridine derivatives. Furthermore, the position of the tautomeric equilibrium is a critical factor that should be considered when planning synthetic strategies. The proposed computational and experimental workflows offer a robust framework for further investigation and utilization of this versatile chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of 3-Bromo-5-chloro-2-hydroxypyridine
The following guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-chloro-2-hydroxypyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Due to its chemical structure as a halogenated organic compound, this compound should be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[4]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or neoprene.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Protective Clothing: A flame-retardant lab coat is recommended.[1]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
-
Evacuate and Ventilate: For large spills, evacuate personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: Prevent the spill from entering drains or waterways using an inert absorbent material like sand, earth, or vermiculite.[1][6] Do not use combustible materials like sawdust.[7]
-
Cleanup:
-
Collection: Collect the absorbed material and spill residues into a designated, chemically compatible, and sealable container labeled as "Hazardous Waste."[1][4]
-
Decontamination: Wash the spill area thoroughly with soap and water.[2] Decontaminate all equipment used for cleanup before reuse.[2]
Waste Collection and Disposal Procedures
Proper segregation, labeling, and storage of chemical waste are critical for safe disposal.
Step 1: Waste Segregation and Container Selection
-
Establish a dedicated waste container for "Halogenated Organic Waste."[1] Do not mix with incompatible materials like strong acids, bases, or oxidizers.[1][5]
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
Step 2: Hazardous Waste Labeling
-
Affix a "Hazardous Waste" label to the container before adding any waste.[1]
-
The label must include the following information:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "this compound" (no formulas or abbreviations).[1]
-
A list of all constituents and their approximate percentages if it is a mixture.[1]
-
The date when waste was first added (accumulation start date).[1]
-
The name and contact information of the responsible researcher or lab manager.[1]
-
The specific hazards (e.g., "Toxic," "Irritant").[1]
-
Step 3: On-Site Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under laboratory personnel's control.[1]
-
The container must remain closed at all times except when adding waste.[1]
-
It is best practice to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[1]
Step 4: Final Disposal
-
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
The recommended disposal method for halogenated organic compounds is controlled incineration at high temperatures (e.g., 820°C - 1,600°C) in a licensed facility, often with flue gas scrubbing.[4][8]
-
Do not exceed regulatory storage time limits for hazardous waste (e.g., 90 days).[1]
Summary of Disposal and Safety Procedures
The table below summarizes the key operational information for handling this compound waste.
| Aspect | Specification | Key Protocols & Notes |
| Waste Category | Halogenated Organic Hazardous Waste | Must be segregated from other waste streams.[1] Do not dispose of in regular trash or down the drain.[1] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Always work in a well-ventilated area or fume hood.[1][2] |
| Spill Cleanup | Inert Absorbent Material (Sand, Vermiculite) | Avoid generating dust for solid spills.[2] Prevent runoff into drains.[1][2] |
| Waste Container | Leak-proof, sealed container (Glass or HDPE) | Must be compatible with the chemical.[1] Keep closed when not in use.[1] |
| Labeling | "Hazardous Waste" Label with Full Chemical Name | Must include accumulation start date and responsible party's contact information.[1] |
| On-Site Storage | Designated Satellite Accumulation Area (SAA) | Use secondary containment.[1] Adhere to institutional storage time limits.[1] |
| Final Disposal | Licensed Hazardous Waste Contractor (via EHS) | The primary method is high-temperature incineration.[4][8] |
General Experimental Disposal Methodologies
-
High-Temperature Incineration: This is the most common and recommended industrial method.[8] Waste pyridine and its derivatives can be destroyed in a rotary kiln incinerator at temperatures between 820°C and 1,600°C.[8] This process ensures the complete breakdown of the molecule into less harmful components.[8]
-
Chemical Treatment (Fenton's Reagent): Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a powerful advanced oxidation process used to destroy organic pollutants, including halogenated and aromatic compounds.[9] The reaction breaks down these complex molecules into simpler, non-toxic substances like carbon dioxide and water.[9] This method is resource-intensive and the reaction can be exothermic, requiring careful, small-step additions to control the process and prevent splashing or volatilization of the waste.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. acrospharmatech.com [acrospharmatech.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. lobachemie.com [lobachemie.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guide for 3-Bromo-5-chloro-2-hydroxypyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-2-hydroxypyridine. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Requirements
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side-shields conforming to EN166 are mandatory.[2] A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for providing short-term protection.[3][4] Gloves must be inspected before use and changed immediately upon contamination.[2][3] For prolonged or high-risk tasks, consider double gloving.[3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage. Clothing worn underneath should be made of natural fibers like cotton. |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[3] |
| Respiratory Protection | Dust Respirator/Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available, inspected for integrity, and worn correctly.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have a spill kit readily accessible.
2. Handling the Compound:
-
All handling of this compound should occur within a certified chemical fume hood.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Decontaminate the work surface and any equipment used according to standard laboratory procedures.
-
Properly dispose of all contaminated waste as outlined in the disposal plan below.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6][7]
First Aid Measures
In the event of exposure, follow these first-aid procedures immediately.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and flush the affected skin and hair with running water and soap.[1][2] Seek medical attention if irritation occurs.[1] |
| Inhalation | Move the individual to fresh air.[2][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Immediately give a glass of water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including the chemical itself and any contaminated materials (e.g., gloves, wipes, and containers), in a clearly labeled, sealed, and suitable container.[1]
2. Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
3. Disposal:
-
Dispose of the hazardous waste through an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1]
-
Do not allow the product to enter drains or waterways.[2][8]
Workflow for Safe Handling and Disposal
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. acrospharmatech.com [acrospharmatech.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
